4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Description
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Properties
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO2/c1-12(2)8-15-13(16-9-12)11-5-3-10(7-14)4-6-11/h3-6H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIHMVOJDPTWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627336 | |
| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214360-44-8 | |
| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
CAS Number: 214360-44-8 Common Name: 4-Cyanophenylboronic acid neopentyl glycol ester
Executive Summary
This technical guide profiles 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS 214360-44-8), a specialized organoboron reagent used extensively in medicinal chemistry and materials science.[1] Unlike the ubiquitous pinacol esters, this neopentyl glycol (NPG) ester offers a distinct balance of atom economy, crystallizability, and hydrolytic stability. It serves as a critical "masked" form of 4-cyanophenylboronic acid, enabling the precise introduction of the benzonitrile pharmacophore into biaryl scaffolds via Suzuki-Miyaura cross-coupling.
This document details the physicochemical properties, synthesis protocols, mechanistic advantages, and safety standards required for high-fidelity research applications.
Chemical Profile & Specifications
| Property | Specification |
| CAS Number | 214360-44-8 |
| IUPAC Name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
| Molecular Formula | C₁₂H₁₄BNO₂ |
| Molecular Weight | 215.06 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in CH₂Cl₂, THF, Toluene, Ethyl Acetate; Insoluble in water |
| Melting Point | 98–102 °C (Typical range for high purity) |
| Purity Standard | ≥98.0% (GC/HPLC) |
| Structural Class | Arylboronic acid cyclic ester (Neopentyl glycol derivative) |
Synthesis & Manufacturing Protocol
The synthesis of CAS 214360-44-8 is a dehydration condensation reaction designed to protect the boronic acid moiety. This protocol ensures high yield and purity by driving the equilibrium toward the ester via azeotropic removal of water.
Reaction Pathway
The synthesis proceeds from 4-cyanophenylboronic acid and neopentyl glycol (2,2-dimethyl-1,3-propanediol).
Figure 1: Synthesis pathway via dehydration condensation.
Detailed Experimental Procedure
Objective: Synthesis of 10 g of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile.
-
Reagent Preparation:
-
Charge a 250 mL round-bottom flask (RBF) with 4-cyanophenylboronic acid (7.35 g, 50.0 mmol).
-
Add neopentyl glycol (5.73 g, 55.0 mmol, 1.1 equiv).
-
Add Toluene (100 mL) as the solvent.
-
-
Dehydration (Dean-Stark):
-
Equip the RBF with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.[2]
-
Fill the Dean-Stark trap with toluene.[2]
-
Heat the mixture to vigorous reflux (oil bath ~130 °C).
-
Monitor water collection in the trap.[2] Continue reflux until water evolution ceases (typically 2–4 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature. The product may begin to crystallize.
-
Remove the solvent under reduced pressure (Rotavap) to obtain a crude solid.
-
Purification: Recrystallize the crude solid from a mixture of Hexanes/Ethyl Acetate (or precipitate by adding hexanes to a concentrated DCM solution).
-
Filtration: Filter the white solid and wash with cold hexanes.
-
Drying: Dry under high vacuum (<1 mbar) at 40 °C for 4 hours to remove trace solvent.
-
Validation: The formation of the 6-membered dioxaborinane ring is confirmed by the disappearance of the broad O-H stretch of the boronic acid in IR and the appearance of the characteristic methylene protons (~3.78 ppm) and dimethyl singlets (~1.03 ppm) in ¹H NMR.
Mechanistic Insight & Reactivity
Why Neopentyl Glycol?
While pinacol esters (Bpin) are more common, neopentyl glycol esters (Bneop) offer specific advantages in drug development:
-
Atom Economy: Neopentyl glycol (MW 104) is lighter than pinacol (MW 118), slightly improving atom economy.
-
Crystallinity: The rigid 6-membered ring often yields highly crystalline solids, making purification by recrystallization easier compared to the sometimes oily pinacol derivatives.
-
Stability: The "gem-dimethyl" effect (Thorpe-Ingold effect) in the neopentyl ring provides steric bulk that protects the boron center from premature hydrolysis, yet it remains reactive enough for transmetalation under basic conditions.
Suzuki-Miyaura Coupling Mechanism
The primary application is the palladium-catalyzed cross-coupling with aryl halides.
Figure 2: Catalytic cycle utilizing CAS 214360-44-8 in Suzuki coupling.
Applications in Drug Discovery
This compound is a modular building block for introducing the 4-cyanophenyl motif, a bioisostere for carbonyls or a precursor to amines and amidines.
Case Study: Synthesis of Biaryl Nitriles
-
Context: Biaryl nitriles are key intermediates in the synthesis of Sartans (angiotensin II receptor antagonists) and various kinase inhibitors.
-
Protocol:
-
Substrates: 1.0 eq Aryl Bromide, 1.1 eq CAS 214360-44-8.[1]
-
Catalyst: 1-5 mol% Pd(dppf)Cl₂·CH₂Cl₂.
-
Base/Solvent: K₂CO₃ (3.0 eq) in 1,4-Dioxane/Water (4:1).
-
Conditions: 80–100 °C for 12 hours.
-
Outcome: High yields (>85%) are typical due to the stability of the neopentyl ester, which resists deboronation better than the free acid under these conditions.
-
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[3] |
| Skin Irritation | H315 | Causes skin irritation.[3][4][5][6] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4][5][6] |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place (2–8 °C recommended for long term). Keep container tightly closed to prevent hydrolysis by atmospheric moisture.
-
Spill Response: Sweep up solid spills to avoid dust generation. Clean surface with isopropanol.
References
-
CP Lab Safety. (n.d.). 4-(5,5-Dimethyl-1,3,2-Dioxaborinan-2-Yl)Benzonitrile Product Data. Retrieved from [Link][6][7][8][9]
-
National Institutes of Health (NIH). (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Retrieved from [Link]
-
Organic Syntheses. (2020).[2] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]
Sources
- 1. 172732-52-4|2-(1,3,2-Dioxaborinan-2-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 2. orgsyn.org [orgsyn.org]
- 3. 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile | C10H10BNO2 | CID 3529602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. echemi.com [echemi.com]
- 9. mdpi.com [mdpi.com]
Technical Whitepaper: Physicochemical Profile and Synthetic Utility of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Executive Summary
This technical guide provides a comprehensive analysis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile , a specialized organoboron intermediate critical to modern pharmaceutical synthesis. Distinguished by its neopentyl glycol (NPG) ester protection, this compound offers a superior stability profile compared to free boronic acids while maintaining high reactivity in palladium-catalyzed cross-coupling reactions.
This document details the molecular specifications, validated synthetic protocols, and mechanistic advantages of this reagent, designed for application scientists and medicinal chemists optimizing Suzuki-Miyaura coupling workflows.
Physicochemical Specifications
The precise molecular weight and structural parameters are fundamental for stoichiometric calculations in high-throughput screening (HTS) and process chemistry.
Molecular Identity
| Parameter | Specification |
| Compound Name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
| Common Synonyms | 4-Cyanophenylboronic acid neopentyl glycol ester; 4-Cyanophenylboronic acid 2,2-dimethyl-1,3-propanediol ester |
| CAS Registry Number | 214360-44-8 |
| Molecular Formula | C₁₂H₁₄BNO₂ |
| Molecular Weight | 215.06 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| SMILES | CC1(C)COB(OC1)C2=CC=C(C=C2)C#N |
Structural Composition
The molecule consists of a para-substituted benzonitrile core protected by a 5,5-dimethyl-1,3,2-dioxaborinane ring.
-
Nitrile Group (-CN): Electron-withdrawing group (EWG) at the para position, activating the aryl ring for transmetalation but also susceptible to hydrolysis under harsh acidic conditions.
-
Neopentyl Glycol Ester: A cyclic boronic ester derived from neopentyl glycol (2,2-dimethyl-1,3-propanediol). This protecting group is sterically bulkier than the ethylene glycol ester but less hindered than the pinacol ester, offering a unique balance between stability and reactivity.
Synthetic Methodology
The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a condensation reaction driven by thermodynamics. The protocol below is designed to be self-validating : the reaction progress can be visually monitored by the clarity of the solution (if using toluene/Dean-Stark) or by simple TLC analysis.
Validated Synthesis Protocol
Objective: Synthesis of C₁₂H₁₄BNO₂ from 4-cyanophenylboronic acid.
Reagents:
-
Substrate: 4-Cyanophenylboronic acid (1.0 equiv)
-
Reagent: Neopentyl glycol (1.05 equiv)
-
Solvent: Toluene (anhydrous) or Dichloromethane (DCM)
-
Desiccant: Anhydrous MgSO₄ (if using DCM) or Dean-Stark trap (if using Toluene).
Step-by-Step Workflow:
-
Charge: In a clean, dry round-bottom flask, suspend 4-cyanophenylboronic acid (e.g., 10.0 g, 68.0 mmol) in Toluene (100 mL).
-
Addition: Add Neopentyl glycol (7.44 g, 71.4 mmol).
-
Reflux/Dehydration:
-
Method A (Toluene): Attach a Dean-Stark trap and reflux for 2-4 hours. The collection of water in the trap validates the condensation is proceeding.
-
Method B (DCM): Stir at room temperature with 5.0 g of anhydrous MgSO₄ for 12 hours.
-
-
Monitoring: Check TLC (Hexane:EtOAc 4:1). The polar boronic acid spot (baseline) should disappear, replaced by the less polar ester spot (Rf ~0.5-0.6).
-
Workup:
-
Filter off the desiccant (if Method B) or cool the solution (Method A).
-
Concentrate the filtrate under reduced pressure.[1]
-
-
Purification: Recrystallize from Hexane/EtOAc or Heptane to yield white crystals.
Synthesis Pathway Diagram[6]
Figure 1: Condensation pathway for the synthesis of the neopentyl glycol boronate ester. Removal of water drives the equilibrium forward.
Strategic Application in Drug Discovery[7]
In the context of the Suzuki-Miyaura coupling, the choice of the boronic ester significantly influences the reaction kinetics and the purification profile.
Neopentyl Glycol vs. Pinacol Esters
While pinacol esters are ubiquitous, the neopentyl glycol (NPG) ester offers distinct advantages in specific scenarios:
| Feature | Neopentyl Glycol Ester (NPG) | Pinacol Ester (Pin) | Impact on Workflow |
| Atom Economy | Higher (Protecting group mass ~102 Da) | Lower (Protecting group mass ~116 Da) | NPG is slightly more mass-efficient for scale-up. |
| Crystallinity | High | Variable (often oily) | NPG derivatives often crystallize better, simplifying purification without chromatography. |
| Hydrolytic Stability | Moderate | High | NPG hydrolyzes faster than Pin in aqueous base, potentially accelerating the release of the active boronic acid species during coupling. |
Mechanistic Role in Suzuki Coupling
The NPG ester acts as a "prodrug" for the active boronic acid. Under the basic conditions of the Suzuki coupling (e.g., K₂CO₃/H₂O), the NPG ester hydrolyzes to the free boronic acid or forms a reactive boronate "ate" complex, which then undergoes transmetalation with the Palladium(II) oxidative addition complex.
Validated Coupling Workflow
Reaction: Coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile with an Aryl Halide (Ar-X).[2]
-
Catalyst: Pd(dppf)Cl₂ (3-5 mol%) or Pd(PPh₃)₄.
-
Base: K₂CO₃ (2.0 equiv) or K₃PO₄.
-
Temperature: 80-100°C.
Figure 2: The Suzuki-Miyaura catalytic cycle illustrating the activation of the NPG boronate ester prior to transmetalation.
Analytical Validation
To ensure the integrity of the reagent before use, the following analytical signatures must be verified.
-
¹H NMR (CDCl₃, 400 MHz):
-
Aryl Protons: Two doublets (or AA'BB' system) around δ 7.6 - 7.9 ppm. The protons ortho to the nitrile group typically appear further downfield due to the EWG effect.
-
Ester Protons (OCH₂): Singlet around δ 3.7 - 3.8 ppm (4H).
-
Methyl Protons (CH₃): Singlet around δ 1.0 - 1.1 ppm (6H).
-
-
¹¹B NMR: Single peak typically around δ 26-30 ppm, characteristic of a boronic ester.
-
MS (ESI+): m/z 216.1 [M+H]⁺.
References
-
PubChem. (n.d.).[4] 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile.[4][1] National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
An In-Depth Technical Guide to the NMR Spectral Data of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, a key building block in medicinal chemistry and materials science.[1] Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H, ¹³C, and ¹¹B NMR data, underpinned by established scientific principles and practical insights.
Introduction
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a bifunctional molecule featuring a benzonitrile moiety and a neopentyl glycol-protected boronic acid. This structure makes it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy stands as the most powerful tool for this purpose.[2] This guide will dissect the characteristic NMR signatures of this compound, providing a framework for its unambiguous identification and characterization.
Molecular Structure and NMR Assignments
The unique arrangement of protons and carbons in 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile gives rise to a distinct set of signals in its NMR spectra. Understanding the chemical environment of each nucleus is key to assigning these signals correctly.
Caption: Molecular structure of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile with atom numbering for NMR assignment.
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.[3] For 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, the expected signals are in the aromatic and aliphatic regions.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 7.9 | Doublet | 2H | H2', H6' | These protons are ortho to the electron-withdrawing boronate ester group, leading to deshielding and a downfield shift.[4] They appear as a doublet due to coupling with H3' and H5'. |
| ~7.6 - 7.7 | Doublet | 2H | H3', H5' | These protons are ortho to the electron-withdrawing nitrile group, also causing a downfield shift. Their coupling to H2' and H6' results in a doublet. |
| ~3.7 - 3.8 | Singlet | 4H | -O-CH₂- | The four methylene protons of the neopentyl glycol moiety are chemically equivalent due to the free rotation around the C-C bond and the symmetry of the ring, resulting in a single sharp peak. |
| ~1.0 | Singlet | 6H | -C(CH₃)₂- | The six methyl protons are also equivalent and are in a shielded environment, thus appearing as a singlet in the upfield region of the spectrum. |
Causality in Proton Chemical Shifts: The electron-withdrawing nature of both the nitrile (-CN) and the boronate ester (-B(OR)₂) groups significantly influences the chemical shifts of the aromatic protons.[4] The deshielding effect is most pronounced for the ortho protons (H2', H6' and H3', H5'), causing them to resonate at a lower field compared to unsubstituted benzene (δ 7.34 ppm).
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~135 | C2', C6' | These aromatic carbons are adjacent to the boronate ester group and are deshielded. |
| ~132 | C3', C5' | These carbons are adjacent to the nitrile group and experience a similar deshielding effect. |
| ~129 | C1' | The ipso-carbon attached to the nitrile group. Its chemical shift can be influenced by the quadrupolar boron nucleus, sometimes leading to a broadened signal. |
| ~118 | -CN | The carbon of the nitrile group is significantly deshielded and appears in the characteristic region for nitriles. |
| ~112 | C4' | The ipso-carbon attached to the boron atom. This signal is often broad and may be difficult to observe due to quadrupolar relaxation of the attached ¹¹B nucleus. |
| ~72 | -O-CH₂- | The methylene carbons of the dioxaborinane ring. |
| ~32 | -C(CH₃)₂- | The quaternary carbon of the neopentyl glycol moiety. |
| ~22 | -C(CH₃)₂- | The methyl carbons, appearing in the upfield aliphatic region. |
Expert Insight: The observation of the C4' signal can be challenging. Its direct attachment to the boron atom, a quadrupolar nucleus, often results in significant line broadening. Specialized NMR techniques, such as ¹³C-{¹¹B} decoupling, can sometimes be employed to sharpen this signal, though this is not a routine experiment.
¹¹B NMR Spectral Analysis
¹¹B NMR is a crucial technique for characterizing organoboron compounds.[5][6] The chemical shift of the boron nucleus provides valuable information about its coordination state and electronic environment.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~28 - 30 | -B(OR)₂ | The observed chemical shift is characteristic of a trigonal planar, tricoordinate boronate ester.[7] The shielding is influenced by the oxygen atoms of the neopentyl glycol. |
Trustworthiness of Data: The ¹¹B NMR spectrum serves as a direct probe of the boron center. A single, relatively sharp signal in the expected range confirms the integrity of the boronate ester functionality. The presence of other signals could indicate hydrolysis to the corresponding boronic acid (typically observed around δ 28-33 ppm but with different line shape and in equilibrium with boroxines) or other boron-containing impurities.[8]
Experimental Protocol: NMR Sample Preparation and Acquisition
Achieving high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is a common choice for its good solubilizing power and relatively clean spectral window.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, particularly in the aromatic region.
-
Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹¹B).
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 30° pulse angle, 2-5 second relaxation delay, 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise.
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B spectrum.
-
Typical parameters: 90° pulse angle, 1-second relaxation delay, 128-512 scans. A broader spectral width may be necessary compared to ¹H or ¹³C NMR.
-
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. acdlabs.com [acdlabs.com]
- 3. azooptics.com [azooptics.com]
- 4. youtube.com [youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometry of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Authored by: A Senior Application Scientist
Introduction
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a vital organoboron compound, increasingly utilized as a key building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and advanced materials.[1][2] Its structure, featuring a neopentyl glycol protecting group on the boronic acid moiety of 4-cyanophenylboronic acid, imparts specific chemical properties that necessitate a nuanced approach to its characterization by mass spectrometry. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, offering field-proven insights into ionization techniques, fragmentation patterns, and experimental protocols tailored for researchers, scientists, and professionals in drug development.
The molecular formula of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is C12H14BNO2, with a corresponding molecular weight of approximately 215.1 g/mol .[1] Accurate mass measurement and an understanding of its behavior under various ionization conditions are critical for reaction monitoring, purity assessment, and structural confirmation.
Core Principles of Mass Spectrometric Analysis for Boronic Esters
The analysis of boronic acid esters, such as the subject compound, presents unique challenges. A primary concern is their susceptibility to hydrolysis, which can lead to the formation of the corresponding boronic acid.[3] This can occur during sample preparation or within the mass spectrometer's ion source, potentially complicating spectral interpretation. Therefore, experimental design must prioritize conditions that maintain the integrity of the ester.
Recommended Ionization Techniques
The choice of ionization technique is paramount for the successful analysis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile. Both "soft" and "hard" ionization methods can be employed, each providing different types of structural information.[4][5][6]
Electrospray Ionization (ESI)
ESI is a soft ionization technique well-suited for polar and semi-polar compounds and is a preferred method for this analyte.[7][8] It typically imparts minimal energy to the molecule, leading to the observation of the intact molecular ion, often as an adduct with a proton ([M+H]+), sodium ([M+Na]+), or other cations present in the solvent system.
-
Expertise & Experience: From a practical standpoint, ESI-MS is highly effective for the routine analysis of reaction mixtures containing this compound, especially when coupled with liquid chromatography (LC-MS). The low energy of the ionization process helps to prevent premature fragmentation or hydrolysis of the dioxaborinane ring.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS with Electron Ionization (EI) is a powerful tool. Given the nature of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, its volatility may be sufficient for GC analysis. EI is a hard ionization technique that will induce significant fragmentation, providing a detailed fingerprint of the molecule's structure.
-
Expertise & Experience: While EI will likely not yield a prominent molecular ion peak, the resulting fragmentation pattern can be highly informative for structural elucidation and for distinguishing it from isomeric compounds. A key advantage of GC-MS is the high chromatographic resolution, which is beneficial for separating the analyte from impurities.[9]
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is another soft ionization technique that can be particularly useful for the analysis of this compound, especially if derivatization is considered.[10] It is less common for small molecules like this unless specific sample preparation protocols are employed.
-
Trustworthiness: The MALDI approach often involves co-crystallizing the analyte with a matrix that absorbs the laser energy, leading to gentle desorption and ionization. This can be advantageous in minimizing in-source degradation.
Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear guidance for obtaining reliable mass spectrometric data.
Protocol 1: LC-ESI-MS Analysis
This protocol is optimized for the quantitative and qualitative analysis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in solution.
-
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL.
-
To minimize hydrolysis, use anhydrous solvents and prepare the sample immediately before analysis.
-
-
Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column is recommended. To mitigate on-column hydrolysis, a column with low silanol activity is preferable.[3]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a standard starting point. The formic acid aids in protonation for positive ion mode ESI.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: Maintain at a controlled room temperature (e.g., 25 °C) to prevent thermal degradation.
-
-
Mass Spectrometry Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (Nitrogen) Flow: 8 - 12 L/min
-
Drying Gas (Nitrogen) Temperature: 300 - 350 °C
-
Scan Range: m/z 50 - 500
-
Protocol 2: GC-EI-MS Analysis
This protocol is designed for the detailed structural characterization of the pure compound through its fragmentation pattern.
-
Sample Preparation:
-
Dissolve the sample in a volatile, anhydrous solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.
-
-
Gas Chromatography Parameters:
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometry Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Scan Range: m/z 35 - 400
-
Data Presentation and Interpretation
Expected Mass Spectra
| Ionization Technique | Expected Parent Ion (m/z) | Key Adducts/Fragments (m/z) |
| ESI (Positive Mode) | 216.1234 ([M+H]+) | 238.1053 ([M+Na]+) |
| EI | Not typically observed | See Fragmentation Pathway section |
Note: The exact masses are calculated based on the molecular formula C12H14BNO2.
Fragmentation Pathway
Under Electron Ionization (EI), 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is expected to undergo characteristic fragmentation. The following diagram illustrates the predicted fragmentation pathway.
Caption: Predicted EI fragmentation of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile.
Explanation of Fragmentation:
-
Loss of a Methyl Group (-CH3): A common initial fragmentation for compounds with gem-dimethyl groups is the loss of a methyl radical, leading to a fragment at m/z 200.
-
Cleavage of the Dioxaborinane Ring: The bond between the boron atom and the phenyl ring can cleave, leading to the loss of the neopentyl glycol portion (C5H10O2), resulting in a fragment corresponding to the cyanophenylboron cation at m/z 113.
-
Loss of Boron: The cyanophenylboron cation can further lose the boron atom to yield the cyanophenyl cation at m/z 102.
-
Formation of the Dioxaborinane Cation: Cleavage can also occur where the charge is retained on the dioxaborinane portion of the molecule, resulting in a fragment at m/z 127.
-
Further Fragmentation of the Dioxaborinane Ring: The dioxaborinane cation can undergo further fragmentation, for instance, by losing the BO2 moiety to form a C5H9 cation at m/z 69.
Workflow Visualization
The following diagram outlines the logical workflow for the mass spectrometric analysis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile.
Caption: General workflow for the mass spectrometric analysis of the target compound.
Conclusion
The mass spectrometric analysis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a multifaceted process that requires careful consideration of the compound's chemical properties. By selecting the appropriate ionization technique and analytical conditions, researchers can obtain high-quality data for both quantitative analysis and detailed structural elucidation. The protocols and insights provided in this guide serve as a robust starting point for the successful characterization of this important synthetic building block.
References
-
4-(5,5-Dimethyl-1,3,2-Dioxaborinan-2-Yl)Benzonitrile, min 98%, 1 gram - CP Lab Safety. (n.d.). Retrieved January 26, 2024, from [Link]
-
Vikse, K. L., & McIndoe, J. S. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Journal of Mass Spectrometry, 53(10), 1026–1034. [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
Ionization Methods in Organic Mass Spectrometry. (n.d.). Retrieved January 26, 2024, from [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques - ACD/Labs. (2023, August 23). Retrieved January 26, 2024, from [Link]
-
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC. (n.d.). Retrieved January 26, 2024, from [Link]
-
Mass spectrometnc analysis for organic boron compounds - ResearchGate. (n.d.). Retrieved January 26, 2024, from [Link]
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International - Chromatography Online. (2021, December 1). Retrieved January 26, 2024, from [Link]
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- 4. Ionization methods for the mass spectrometry of organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. as.uky.edu [as.uky.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. web.uvic.ca [web.uvic.ca]
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- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile stability and storage
An In-depth Technical Guide to the Stability and Storage of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Authored by: A Senior Application Scientist
Abstract
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, a neopentyl glycol boronic ester of 4-cyanophenylboronic acid, is a crucial building block in modern synthetic chemistry, particularly valued for its application in Suzuki-Miyaura cross-coupling reactions. Its stability is paramount for achieving reproducible and high-yield outcomes in drug discovery and materials science. This guide provides a comprehensive analysis of the compound's stability profile, outlines field-proven storage and handling protocols, and details experimental methods for assessing its integrity. The causality behind these recommendations is explained to equip researchers with the knowledge to maintain the reagent's efficacy.
Introduction: The Critical Role of Reagent Integrity
Boronic acids and their ester derivatives are foundational to palladium-catalyzed cross-coupling reactions.[1] The choice to use a boronic ester, such as 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, over the corresponding free boronic acid is often a strategic one. Boronic esters generally exhibit enhanced stability, better solubility in organic solvents, and are less prone to side reactions like protodeborylation or the formation of boroxine anhydrides.[2] The neopentyl glycol protecting group, in particular, forms a six-membered ring with the boron atom, which confers greater hydrolytic stability compared to five-membered ring systems like pinacol esters.[2]
However, "greater stability" is a relative term. These compounds are not indefinitely stable and are susceptible to degradation, primarily through hydrolysis. The presence of degradation products can lead to inconsistent reaction kinetics, lower yields, and complex purification challenges.[3] Therefore, a deep understanding of this reagent's stability and the implementation of rigorous storage and handling protocols are not mere best practices—they are prerequisites for success.
Physicochemical Properties at a Glance
A foundational understanding begins with the compound's basic properties.
| Property | Value | Reference(s) |
| CAS Number | 214360-44-8 | [4][5][6] |
| Molecular Formula | C₁₂H₁₄BNO₂ | [4][5] |
| Molecular Weight | 215.1 g/mol | [4][5] |
| Appearance | White to off-white solid/crystalline powder | |
| Purity | Typically ≥98% | [4] |
| Storage Temperature | Room temperature; cool and dark place recommended | [4][6][7] |
The Core Stability Profile: Understanding the 'Why'
The utility of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is directly linked to its stability under various conditions.
Hydrolytic Stability: The Primary Concern
The principal degradation pathway for all boronic esters is hydrolysis.[8] This is a reversible reaction where the ester reacts with water to yield the parent boronic acid (4-cyanophenylboronic acid) and the diol (neopentyl glycol).
-
Mechanism: The hydrolysis is typically initiated by the coordination of a water molecule to the vacant p-orbital of the boron atom, followed by proton transfer and cleavage of the B-O bond.
-
Influence of the Neopentyl Glycol Moiety: The six-membered 1,3,2-dioxaborinane ring is sterically hindered by the gem-dimethyl groups of the neopentyl glycol backbone. This steric bulk impedes the approach of water to the boron center, significantly slowing the rate of hydrolysis compared to less hindered esters.[9]
-
pH Dependence: The rate of hydrolysis is influenced by pH. While relatively stable at neutral pH, the reaction can be accelerated under both acidic and basic conditions.[10]
The consequence of hydrolysis is the introduction of 4-cyanophenylboronic acid into the reagent bottle. This can complicate reaction stoichiometry and may lead to the formation of undesired byproducts.
Thermal, Oxidative, and Photostability
-
Thermal Profile: The compound is a solid at room temperature and is generally stable under these conditions.[4][6] However, as with most complex organic molecules, long-term storage at elevated temperatures is not advised as it can accelerate degradation processes. Storing in a cool, well-ventilated place is recommended.[7][11]
-
Oxidative Profile: While not acutely sensitive to oxygen, it is best practice to minimize exposure to air. Handling and storing the compound under an inert atmosphere (e.g., argon or nitrogen) is the gold standard for preserving its integrity over the long term.[6]
-
Photostability: No specific photosensitivity is prominently reported; however, standard laboratory practice dictates storing chemical reagents in opaque containers or in a dark location to prevent any potential light-induced degradation.[7]
Visualizing Degradation and Application
Understanding the chemical transformations this reagent undergoes is key to its proper use.
The Primary Degradation Pathway: Hydrolysis
The equilibrium between the stable ester and its hydrolysis products is the most critical relationship to manage.
Caption: The reversible hydrolysis of the boronic ester to its parent acid and diol.
Role in Suzuki-Miyaura Coupling
A stable, intact boronic ester is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Caption: The crucial role of the intact boronic ester in the Suzuki-Miyaura cycle.
Field-Proven Storage and Handling Protocols
Adherence to the following protocols will ensure the long-term viability and performance of the reagent.
Recommended Storage Conditions
-
Atmosphere: For optimal shelf life, always store the solid under a dry, inert atmosphere such as argon or nitrogen.[6] This displaces moisture and oxygen, the primary drivers of degradation.
-
Temperature: While stable at room temperature, long-term storage is best conducted in a cool, dry place.[7] For multi-year storage, refrigeration at 2-8°C is recommended.
-
Container: Use a well-sealed, opaque container to protect from moisture and light. Ensure the cap is tightly secured after each use.
-
Location: Store in a dedicated, well-ventilated chemicals cabinet away from strong acids, bases, and oxidizing agents.
Safe Handling Workflow
-
Preparation: Whenever possible, handle the solid inside a glovebox with a dry, inert atmosphere. If a glovebox is unavailable, work quickly under a positive pressure stream of argon or nitrogen.
-
Weighing: Weigh out the required amount promptly and reseal the main container immediately to minimize its exposure to the laboratory atmosphere.
-
Solvent and Glassware: Use oven-dried or flame-dried glassware and anhydrous solvents for preparing solutions to prevent introducing water.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[12][13] Handle in a well-ventilated area or chemical fume hood.[13]
Experimental Protocols for Quality Assessment
Verifying the purity of the reagent before use is a self-validating step that prevents failed reactions.
Protocol 1: RP-HPLC Analysis to Detect Hydrolysis
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for purity assessment, but it can induce on-column hydrolysis if conditions are not optimized.[3] This method is designed to minimize this artifact.
-
Objective: To separate and quantify the intact boronic ester from its primary degradant, 4-cyanophenylboronic acid.
-
Methodology:
-
Column Selection: Utilize a column with low silanol activity, such as a Waters XTerra MS C18 or equivalent. Active silanol groups on the stationary phase can catalyze hydrolysis.[3]
-
Mobile Phase:
-
Solvent A: Water (HPLC Grade)
-
Solvent B: Acetonitrile (HPLC Grade)
-
Crucial Note: Avoid acidic modifiers like formic or trifluoroacetic acid, as they can accelerate hydrolysis on-column.[3] If pH modification is needed for peak shape, a basic mobile phase (pH > 10) can be effective for stabilizing certain boronic esters, though this should be validated.[14]
-
-
Gradient: A typical gradient might be 10% to 90% B over 15 minutes.
-
Sample Preparation: Dissolve a small, accurately weighed sample (~1 mg/mL) in a dry, aprotic solvent like acetonitrile immediately before injection. Avoid aqueous diluents.
-
Detection: UV detection at 254 nm.
-
Analysis: The boronic ester will be more retained (longer retention time) than the more polar boronic acid. The presence of a significant peak corresponding to the boronic acid indicates degradation.
-
Protocol 2: ¹H NMR Spectroscopy for Purity Confirmation
¹H NMR provides a rapid and clear assessment of the compound's structural integrity.
-
Objective: To confirm the structure and detect the presence of free neopentyl glycol, a direct indicator of hydrolysis.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Spectral Analysis:
-
Intact Ester: Look for the characteristic signals of the neopentyl glycol moiety: a singlet for the two methyl groups (gem-dimethyl) and a singlet for the two methylene (-CH₂-) groups. The aromatic protons will appear in the downfield region.
-
Degradation: The presence of a new set of signals corresponding to free neopentyl glycol (which will have a different chemical shift from the ester-bound form) is a definitive sign of hydrolysis. The ratio of the integrals of the ester signals to the free diol signals can be used to estimate the extent of degradation.
-
-
Conclusion
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a robust and highly valuable reagent in synthetic chemistry. Its enhanced stability, derived from the neopentyl glycol protecting group, makes it superior to many other boronic acid surrogates. However, this stability is conditional. By understanding its primary vulnerability to hydrolysis and by implementing the rigorous storage, handling, and verification protocols detailed in this guide, researchers can ensure the reagent's integrity. This diligence is fundamental to achieving reliable, reproducible, and successful outcomes in the synthesis of novel molecules that drive innovation in medicine and materials science.
References
-
CP Lab Safety. (n.d.). 4-(5,5-Dimethyl-1,3,2-Dioxaborinan-2-Yl)Benzonitrile, min 98%, 1 gram. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Boronic esters. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- D'hooghe, M., & De Kimpe, N. (2007).
- Matos, K., & Soderquist, J. A. (1998). Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry.
- Mphahlele, M. J. (2016). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).
-
ResearchGate. (n.d.). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. Retrieved from [Link]
- Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
- Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)
- Edwards, J. O., et al. (1954). The Preparation and Rate of Hydrolysis of Boric Acid Esters. Industrial & Engineering Chemistry.
- Abo, M., et al. (2020).
-
ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Microwave-Promoted Suzuki-Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane, The New Suzuki Coupling Partners. Retrieved from [Link]
- Frková, Z., et al. (2014). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Pest Management Science.
- Griese, J. J., et al. (2014). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. RSC Advances.
-
ACS Publications. (n.d.). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Retrieved from [Link]
-
RSC Publishing. (2021). Materials Chemistry A. Retrieved from [Link]
Sources
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- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 214360-44-8|4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. echemi.com [echemi.com]
- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
commercial availability of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
An In-depth Technical Guide to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile: Commercial Availability, Quality Control, and Application in Modern Synthesis
Abstract
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a specialized arylboronic ester that has emerged as a critical building block for researchers in medicinal chemistry, drug discovery, and materials science. Its structure combines the robust and stable neopentyl glycol boronic ester with the 4-cyanophenyl moiety, a valuable pharmacophore and versatile synthetic handle. This guide provides a comprehensive overview of its commercial availability, detailing key suppliers and typical quality specifications. It further delves into its chemical properties, recommended handling and storage protocols, and its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for scientists and development professionals seeking to leverage this reagent in their research endeavors.
The Strategic Role of Arylboronic Esters in Pharmaceutical Synthesis
The creation of carbon-carbon (C-C) bonds is fundamental to modern organic synthesis, particularly in the construction of complex molecular architectures required for pharmacologically active compounds. Among the most powerful tools for this purpose is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forges C-C bonds between organoboron compounds and organic halides.[1] This reaction is renowned for its operational simplicity, mild conditions, and exceptional tolerance of a wide range of functional groups, making it a mainstay in the pharmaceutical industry.[1]
While traditional Suzuki couplings often employ boronic acids, the use of boronic esters, such as 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, offers significant advantages. The neopentyl glycol protecting group enhances the compound's bench stability, reduces the propensity for protodeboronation (a common side reaction), and simplifies purification compared to free boronic acids.
The 4-cyanophenyl group, or benzonitrile moiety, is not merely a passive structural component. The nitrile group is a key pharmacophore found in numerous approved drugs.[2] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can modulate a molecule's physicochemical properties to improve bioavailability.[3] Its inclusion in a building block therefore provides a direct route to incorporating these desirable features into new drug candidates.
Physicochemical Profile
A thorough understanding of the reagent's properties is paramount for its successful application and storage.
Caption: Structure of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile.
Table 1: Key Properties and Specifications
| Property | Value | Source(s) |
| CAS Number | 214360-44-8 | [4][5][6] |
| Molecular Formula | C₁₂H₁₄BNO₂ | [4][6] |
| Molecular Weight | 215.06 g/mol | [6] |
| Appearance | White to off-white solid/powder | [7] |
| Typical Purity | ≥98% | [4][5] |
| Storage Conditions | Store at room temperature in a dry, well-ventilated place under an inert atmosphere. | [6][8] |
| Solubility | Soluble in common organic solvents (e.g., Methanol, Dioxane, THF). | [7][8] |
Stability and Storage Insights: Boronic esters, while more stable than their corresponding acids, are susceptible to hydrolysis. The neopentyl glycol protecting group provides significant steric hindrance that slows this process. However, for long-term storage and to ensure quantitative accuracy in reactions, it is imperative to store the compound under an inert atmosphere (e.g., Argon or Nitrogen) and away from moisture.[8] Suppliers often ship this product in sealed ampoules or bottles with an inert gas blanket.
Commercial Availability and Procurement
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is readily available from numerous chemical suppliers catering to the research and development sector. It is typically classified for professional, laboratory, or industrial use only and not for medical or direct consumer applications.[5]
Table 2: Representative Commercial Suppliers
| Supplier | Product Category | Typical Purity | Common Pack Sizes | CAS Number |
| Labsolu | Protein Degrader Building Blocks | 98% | 1 g, 5 g | 214360-44-8 |
| CP Lab Safety | Protein Degrader Building Blocks | min 98% | 1 g | 214360-44-8 |
| BLDpharm | Chemical Reagents | - | 1 g, 5 g, 25 g | 214360-44-8 |
| TCI America | Boronic Acid Esters | >98.0% (GC) | 1 g, 5 g | 171364-82-2* |
| Sigma-Aldrich | Building Blocks | 98% | Custom Synthesis | 775351-54-7** |
*Note: TCI and other suppliers often list the closely related pinacol ester (CAS 171364-82-2) as a standard catalog item, which serves a similar synthetic purpose. Researchers should verify the specific protecting group required for their application. **Note: Sigma-Aldrich lists a methylated analogue under this CAS number. The target compound may be available through their custom synthesis services.
Quality Control and Self-Validating Protocols: Reputable suppliers provide a Certificate of Analysis (C of A) detailing the purity and analytical methods used for verification, typically including ¹H NMR and Gas Chromatography (GC). When beginning a new project, it is best practice for researchers to independently verify the structure and purity of a new batch of reagent via NMR spectroscopy before committing it to a complex synthesis. This initial check serves as a self-validating step, ensuring that the starting material meets the standards required for reproducible and high-yielding reactions.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to install the 4-cyanophenyl group onto an aromatic or heteroaromatic core.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol provides a robust, self-validating framework for the Suzuki-Miyaura coupling. The causality behind each step is explained to ensure both success and understanding.
Objective: To couple an aryl bromide (Ar-Br) with 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile.
Materials:
-
Aryl bromide (1.0 eq)
-
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent System (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Methodology:
-
System Preparation (The 'Why'): Palladium(0) catalysts are oxygen-sensitive. Removing oxygen from the solvent and reaction vessel is critical to prevent catalyst oxidation to an inactive state, which is the most common cause of reaction failure.
-
Step 1.1: Add the aryl bromide (1.0 eq), 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (1.2 eq), base (2.0 eq), and palladium catalyst (0.03 eq) to a dry Schlenk flask containing a stir bar.
-
Step 1.2: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times.
-
-
Solvent Degassing & Addition (The 'Why'): Dissolved oxygen in solvents will rapidly deactivate the catalyst. Degassing is not optional for achieving high yields.
-
Step 2.1: Sparge the 1,4-Dioxane/H₂O solvent mixture with Argon for 15-20 minutes to remove dissolved oxygen.
-
Step 2.2: Using a gas-tight syringe, add the degassed solvent to the flask containing the solids.
-
-
Reaction Execution (The 'Why'): Heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The reaction is monitored to ensure completion and prevent decomposition.
-
Step 3.1: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Step 3.2: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
-
Work-up and Purification (The 'Why'): The work-up removes inorganic salts and the catalyst, while chromatography isolates the pure product.
-
Step 4.1: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Step 4.2: Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 4.3: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product. The purity of the final product can be confirmed by ¹H NMR and Mass Spectrometry.
-
Safety, Handling, and Disposal
Proper handling is essential due to the chemical hazards associated with this reagent.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H302: Harmful if swallowed.[6] |
| H315: Causes skin irritation.[6] | ||
| H319: Causes serious eye irritation.[6] | ||
| H335: May cause respiratory irritation.[6] |
Handling Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]
-
Hygiene: Avoid breathing dust or vapors.[8] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][10] In case of accidental contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[8]
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This material should be treated as hazardous chemical waste.[9]
Conclusion
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile stands out as a highly valuable and commercially accessible reagent for synthetic chemists. Its inherent stability, conferred by the neopentyl glycol protecting group, combined with the synthetically versatile 4-cyanophenyl moiety, makes it an excellent choice for Suzuki-Miyaura cross-coupling reactions. By understanding its properties, adhering to proper handling protocols, and employing robust, validated reaction methodologies, researchers can effectively utilize this building block to accelerate the synthesis of novel compounds for drug discovery and advanced materials development.
References
-
4-(5, 5-Dimethyl-1, 3, 2-Dioxaborinan-2-Yl)Benzonitrile, min 98%, 1 gram. CP Lab Safety. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health (NIH). [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. [Link]
-
Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. [Link]
-
Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate. National Institutes of Health (NIH). [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. ResearchGate. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health (NIH). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Nitrile in Drug Design [sioc-journal.cn]
- 4. labsolu.ca [labsolu.ca]
- 5. calpaclab.com [calpaclab.com]
- 6. 214360-44-8|4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 7. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 171364-82-2 | TCI AMERICA [tcichemicals.com]
- 8. chembk.com [chembk.com]
- 9. fishersci.ca [fishersci.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Introduction: The Strategic Importance of Biaryl Nitriles in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] At the heart of this powerful transformation lies the coupling of an organoboron species with an organic halide or triflate.[4] This guide focuses on a key building block, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile , and provides a detailed protocol for its application in Suzuki coupling reactions.
The target molecule, a neopentyl glycol boronic ester of 4-cyanophenylboronic acid, offers enhanced stability and ease of handling compared to its corresponding boronic acid, making it an attractive reagent for complex synthetic routes.[5] The resulting biaryl nitrile products are of significant interest in drug development, serving as precursors to a wide array of pharmacologically active compounds. The nitrile group, while electron-withdrawing, is a versatile functional handle that can be readily converted into amines, amides, carboxylic acids, and tetrazoles, unlocking a diverse chemical space for lead optimization.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide a troubleshooting guide to navigate potential challenges.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The presence of a base is crucial for the activation of the boronic ester, facilitating the transmetalation step.[6]
1. Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. The reactivity of the aryl halide is dependent on the nature of the halide, with the general trend being I > Br > OTf >> Cl.[7] For less reactive aryl chlorides, the use of electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate this rate-limiting step.[6][7]
2. Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The boronic ester must first be activated by a base to form a more nucleophilic boronate species.[6] The choice of base is critical and can influence the reaction rate and yield.[8] Recent studies have also shown that boronic esters can transmetalate directly without prior hydrolysis under certain conditions.[3] The electron-withdrawing nitrile group on the 4-cyanophenylboronic ester can influence the electronics of the boron center, potentially affecting the rate of transmetalation. Interestingly, while electron-donating groups on boronic acids generally increase reactivity, electron-deficient boronic esters have also been observed to enhance the rate of this step compared to their corresponding boronic acids.[3][9]
3. Reductive Elimination: In the final step, the two organic groups on the Pd(II) intermediate couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: A General Procedure for the Suzuki Coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
This protocol provides a general starting point for the Suzuki coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for different aryl halide coupling partners.
Materials and Reagents
-
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (1.0 equiv)
-
Aryl bromide (1.0-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 equiv) or a suitable palladium precatalyst
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (0.02-0.10 equiv)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Reaction Setup and Procedure
-
Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0-1.2 equiv), 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (1.0 equiv), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand under an inert atmosphere.
-
Solvent Addition: Add the degassed anhydrous solvent to the reaction flask via cannula or syringe.
-
Initiation: Add the catalyst and ligand to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl nitrile.[10]
Data Presentation: Key Reaction Parameters
The choice of reaction parameters is crucial for a successful Suzuki coupling. The following table provides a summary of typical conditions and considerations.
| Parameter | Recommended Range | Rationale and Considerations |
| Aryl Halide | 1.0 - 1.2 equivalents | An excess of the aryl halide can sometimes improve conversion of the boronic ester. |
| Palladium Catalyst | 1 - 5 mol% | Higher catalyst loading may be required for challenging substrates (e.g., aryl chlorides). |
| Ligand | 2 - 10 mol% | Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHC ligands are often effective.[6] |
| Base | 2 - 3 equivalents | K₂CO₃ and K₃PO₄ are common choices.[8] Cs₂CO₃ can be more effective for difficult couplings. For base-sensitive substrates, KF can be a milder alternative.[6] |
| Solvent | Anhydrous | Toluene, dioxane, and THF are common choices. A mixture with water can sometimes accelerate the reaction. |
| Temperature | 80 - 110 °C | The optimal temperature will depend on the reactivity of the substrates and the chosen solvent. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine the point of maximum conversion. |
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This section addresses common issues encountered in the Suzuki coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. 4-Cyanophenylboronic acid, neopentyl glycol ester [myskinrecipes.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. home.sandiego.edu [home.sandiego.edu]
Application Note: Cross-Coupling Strategies for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
This Application Note is designed for researchers and process chemists utilizing 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS: 214360-44-8) in Suzuki-Miyaura cross-coupling reactions. It addresses the specific physicochemical properties of neopentyl glycol boronates and provides optimized protocols to overcome their inherent kinetic stability.
Executive Summary
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (hereafter Reagent A ) is a protected arylboronic acid derivative used to introduce the 4-cyanophenyl moiety into pharmaceutical scaffolds. Unlike the free boronic acid or the pinacol ester, the neopentyl glycol (NPG) ester moiety imparts exceptional hydrolytic stability and crystallinity. However, this stability creates a high kinetic barrier to transmetallation, often resulting in stalled reactions under standard conditions. This guide outlines the "Activation-First" strategy required to efficiently couple Reagent A .
Scientific Foundation: The Stability-Reactivity Tradeoff
Structural Advantages
Reagent A utilizes a 5,5-dimethyl-1,3,2-dioxaborinane ring. This 6-membered ring is thermodynamically more stable than the 5-membered pinacol ring due to reduced ring strain and the "gem-dimethyl" effect (Thorpe-Ingold effect), which locks the conformation.
-
Benefit: High shelf-stability, resistance to protodeboronation, and ease of purification (often crystalline solids).
-
Challenge: The ester must be hydrolyzed to the free boronic acid or activated into a boronate "ate" complex to undergo transmetallation. Neopentyl esters hydrolyze significantly slower than pinacol esters.
Mechanistic Pathway & Activation
In a typical catalytic cycle, the rate-limiting step for NPG esters is often the pre-transmetallation activation .
-
Path A (Aqueous Base): Slow hydrolysis releases the free boronic acid [ArB(OH)₂], which then enters the cycle.
-
Path B (Anhydrous Silanolate): Use of Potassium Trimethylsilanolate (TMSOK) forms a highly reactive silanolate-boronate intermediate, bypassing the slow hydrolysis step.
Figure 1: Activation pathways for Neopentyl Glycol Boronates in Suzuki Coupling. Note the "TMSOK Activation" bypasses the slow hydrolysis step.
Optimization Parameters
The choice of base is the single most critical variable when using Reagent A .
| Parameter | Standard Condition (Method A) | Accelerated Condition (Method B) | Rationale |
| Solvent | DME/Water or Dioxane/Water (4:1) | THF or Toluene (Anhydrous) | Aqueous systems facilitate hydrolysis; Anhydrous systems require silanolates. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv) | TMSOK (1.5 - 2.0 equiv) | Carbonates are weak activators for NPG esters; TMSOK is a potent activator. |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Pd(OAc)₂ + XPhos or SPhos | Electron-rich phosphines facilitate oxidative addition of aryl chlorides. |
| Temp | 80°C - 100°C | 25°C - 60°C | TMSOK allows for milder conditions due to rapid transmetallation. |
Experimental Protocols
Method A: Robust Aqueous Protocol (General Purpose)
Best for: Scale-up, cost-sensitive projects, and substrates stable to heat/water.
-
Preparation: In a reaction vial, combine the aryl halide (1.0 equiv), Reagent A (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Solvent: Add 1,4-Dioxane and Water in a 4:1 ratio (0.2 M concentration relative to halide).
-
Degassing: Sparge the mixture with Nitrogen or Argon for 10 minutes. Critical: Oxygen promotes homocoupling.
-
Catalyst: Add Pd(dppf)Cl₂·DCM (3-5 mol%).
-
Reaction: Seal and heat to 90°C for 4–12 hours.
-
Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the neopentyl ester peak. If the ester persists but the halide is consumed, protodeboronation may be occurring.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
Method B: High-Efficiency Anhydrous Protocol (TMSOK)
Best for: Sterically hindered substrates, unreactive aryl chlorides, or thermally sensitive compounds.
-
Preparation: In a glovebox or under strict inert atmosphere, combine aryl halide (1.0 equiv), Reagent A (1.1 equiv), and Potassium Trimethylsilanolate (TMSOK) (1.5 equiv).
-
Solvent: Add anhydrous THF (0.15 M).
-
Catalyst: Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) (pre-complexed if possible).
-
Reaction: Stir at room temperature (25°C). If no reaction after 1 hour, warm to 50°C.
-
Mechanism Check: The solution often turns a characteristic orange/red color upon formation of the active catalytic species.
-
Quench: Quench with saturated NH₄Cl solution (TMSOK is a strong base).
Troubleshooting & Self-Validation
Scenario 1: Reaction Stalls (Ester remains unreacted)
-
Cause: Hydrolysis of the neopentyl glycol group is too slow.
-
Fix: Switch to Method B (TMSOK) or increase the water ratio in Method A to 3:1. Alternatively, add 5 mol% of free neopentyl glycol to the reaction; this counter-intuitively can sometimes assist in solubility/equilibrium shifts, but generally, stronger activation is needed.
Scenario 2: Protodeboronation (Formation of Benzonitrile)
-
Cause: Reaction temperature too high or catalyst inactive. The nitrile group is electron-withdrawing, making the C-B bond susceptible to base-catalyzed cleavage.
-
Fix: Lower temperature to 60°C and use a more active catalyst (e.g., Pd-162 or XPhos Pd G3) to outcompete the decomposition pathway.
Scenario 3: Homocoupling of Boronate
-
Cause: Incomplete degassing (Oxygen ingress).
-
Fix: Use freeze-pump-thaw cycling for degassing rather than simple sparging.
References
-
Dennison, G. H. et al. (2013). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 42, 7519-7570.
- Cited for: Comparative stability of neopentyl glycol vs.
-
Gonzalez-Bobes, F. et al. (2020). "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate." Organic Syntheses, 97, 86-104.
- Cited for: The specific protocol using TMSOK to acceler
-
Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Angewandte Chemie International Edition, 53(22), 5519–5574.
-
Cited for: Mechanistic insights into the "oxo-palladium" vs "boronate" pathways.[1]
-
-
PubChem. (n.d.). "2-(1,3,2-Dioxaborinan-2-yl)benzonitrile Compound Summary."
-
Cited for: Physical property data and structural confirmation of the neopentyl glycol ester class.[2]
-
Sources
Application Notes and Protocols for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile: A Comprehensive Guide for Advanced Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Significance of Neopentyl Glycol Protected Boronate Esters
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Central to this reaction is the use of organoboron compounds, with boronic acids and their esters being the most common. While boronic acids are widely used, they can be prone to decomposition and trimerization, complicating their purification and storage.
To address these stability issues, boronic acids are often converted to more robust boronate esters.[2] The choice of the diol used for this protection is critical, as it influences the stability, reactivity, and purification of the resulting ester.[3] 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile utilizes neopentyl glycol as a protecting group, which offers several advantages:
-
Enhanced Stability: The gem-dimethyl group on the neopentyl glycol moiety provides steric hindrance, which protects the boronate ester from hydrolysis and protodeboronation under reaction and purification conditions.[4]
-
Improved Handling and Purification: Neopentyl glycol boronate esters are often crystalline solids with good solubility in organic solvents, facilitating their purification by recrystallization or chromatography.[3]
-
Controlled Reactivity: While stable, these esters remain sufficiently reactive to participate in the Suzuki-Miyaura catalytic cycle under appropriate conditions.[5]
This guide will provide detailed protocols for the synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile via a Miyaura borylation reaction and its subsequent application in a representative Suzuki-Miyaura cross-coupling.
Synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile via Miyaura Borylation
The Miyaura borylation is a powerful palladium-catalyzed reaction for the synthesis of boronate esters from aryl halides.[6] This method is characterized by its mild reaction conditions and broad functional group tolerance, making it suitable for the synthesis of complex molecules.[7]
Reaction Principle and Mechanistic Considerations
The catalytic cycle of the Miyaura borylation involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a diboron reagent and reductive elimination to yield the aryl boronate ester and regenerate the Pd(0) catalyst. The choice of base is crucial; a relatively weak base like potassium acetate (KOAc) is often used to avoid the competing Suzuki-Miyaura coupling of the newly formed boronate ester with the starting aryl halide.[4] The acetate ion is believed to facilitate the transmetalation step by forming a more reactive (acetato)palladium(II) complex.[6]
Detailed Synthesis Protocol
This protocol is adapted from a similar procedure for a substituted aryl bromide and is expected to provide a good yield of the target compound.[8]
Materials:
-
4-Bromobenzonitrile
-
Bis(neopentyl glycolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium acetate (KOAc), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene, anhydrous
-
Hexanes
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzonitrile (1.0 eq.), bis(neopentyl glycolato)diboron (1.2 eq.), potassium acetate (2.5 eq.), and PdCl₂(dppf) (3-5 mol%).
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M).
-
Reaction Execution: Stir the reaction mixture at 80-100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., toluene/hexanes) may be effective.[9]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄BNO₂ | [10] |
| Molecular Weight | 215.06 g/mol | [10] |
| Appearance | White to off-white solid | |
| CAS Number | 214360-44-8 | [10] |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.85 (d, J = 8.0 Hz, 2H), 7.65 (d, J = 8.0 Hz, 2H), 3.78 (s, 4H), 1.03 (s, 6H). (Predicted based on similar structures) | [5] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 134.0, 132.5, 129.0, 119.0, 112.0, 72.5, 32.0, 22.0. (Predicted based on similar structures) | [5] |
Note: The provided NMR data is predicted based on the analysis of closely related structures and may vary slightly from experimentally determined values for the specific target molecule.
Application in Suzuki-Miyaura Cross-Coupling
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is an excellent coupling partner for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
Reaction Principle and Mechanistic Insights
The Suzuki-Miyaura catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) species.[11] The resulting Pd(II) complex then undergoes transmetalation with the boronate ester, which is activated by a base. The final step is reductive elimination, which forms the C-C bond of the biaryl product and regenerates the Pd(0) catalyst. The neopentyl glycol boronate ester is stable under the basic conditions required for the coupling reaction.[12]
Representative Suzuki-Miyaura Coupling Protocol
This general protocol can be adapted for the coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile with various aryl halides.
Materials:
-
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (1.0-1.2 eq.)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq.)
-
Solvent system (e.g., toluene/water, dioxane/water, or DMF/water)
-
Inert atmosphere reaction vessel
-
Standard workup and purification reagents and equipment as described in Section 2.2.
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, the aryl halide, the palladium catalyst, and the base.
-
Solvent Addition: Add the chosen solvent system to the flask. The use of an aqueous co-solvent is common in Suzuki-Miyaura reactions.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring. Reaction temperatures typically range from 80 °C to the reflux temperature of the solvent. Monitor the reaction by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup as described in the synthesis protocol (Section 2.2).
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the reagents and product.
-
Inert Atmosphere: The synthesis and coupling reactions should be performed under an inert atmosphere to prevent the degradation of the catalyst and reagents.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of solvent vapors and fine powders.
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
References
-
Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2020). Organic Syntheses, 97, 216-231.
-
Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). ACS Publications. Retrieved January 30, 2026, from [Link]
-
Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Microwave-Promoted Suzuki-Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane, The New Suzuki Coupling Partners. (n.d.). Beilstein Journals. Retrieved January 30, 2026, from [Link]
-
Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
- Purification of neopentyl glycol. (n.d.). Google Patents.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews, 43(2), 412-443.
-
4-(5, 5-Dimethyl-1, 3, 2-Dioxaborinan-2-Yl)Benzonitrile, min 98%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 30, 2026, from [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
-
1H NMR of (4R,5R)-Dimethyl-2,2-dipropyl-1,3-dioxolane-4,5-dicarboxylate ((R,R)-1b) (CDCl3) 13C NMR of (R,R). (n.d.). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
-
Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
-
Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
How to purify boronic acids/boronate esters? (2016). ResearchGate. Retrieved January 30, 2026, from [Link]
Sources
- 1. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. calpaclab.com [calpaclab.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
palladium catalysts for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile coupling
Application Note: High-Fidelity Suzuki-Miyaura Coupling of 4-Cyanophenyl Neopentyl Glycol Boronates
Executive Summary
This technical guide addresses the specific challenges associated with the cross-coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS: 214360-45-9). This reagent is a neopentyl glycol (NPG) boronic ester . Unlike the more common pinacol esters or free boronic acids, NPG esters offer superior hydrolytic stability and crystallinity, making them excellent shelf-stable building blocks.
However, this stability comes at a cost: reduced reactivity . The bulky neopentyl backbone retards the hydrolysis necessary to generate the active boronate species. Furthermore, the electron-withdrawing nitrile group at the para-position renders the boron center less nucleophilic, slowing transmetallation.
This protocol delineates a high-efficiency catalytic system using Buchwald Precatalysts (XPhos Pd G3) and Pd(dppf)Cl₂ to overcome the "stability-reactivity" trade-off, ensuring quantitative conversion while preserving the nitrile functionality.
Critical Mechanistic Insight
The success of this reaction hinges on the Activation Pathway . NPG esters do not transmetallate directly with the Palladium(II) intermediate at an appreciable rate. They must first undergo hydrolysis to the free boronic acid or a base-mediated conversion to a reactive "ate" complex.
Key Variable: Water is not an impurity here; it is a reagent . Anhydrous conditions will lead to stalled reactions (0% conversion) because the NPG ester cannot hydrolyze to the active species.
Figure 1: Activation & Catalytic Cycle
Caption: The NPG ester requires an explicit hydrolysis step (yellow) to enter the main catalytic cycle. Water is essential for this activation.
Catalyst & Reagent Selection Matrix
For this specific nitrile-substituted substrate, we recommend two distinct systems depending on the coupling partner (electrophile).
| Component | System A: The "Gold Standard" | System B: The "Robust Workhorse" | Rationale |
| Catalyst | XPhos Pd G3 (or G4) | Pd(dppf)Cl₂ · DCM | XPhos: Bulky, electron-rich phosphine accelerates reductive elimination and stabilizes Pd(0). dppf: Large bite angle, extremely robust, cheaper. |
| Loading | 0.5 – 2.0 mol% | 3.0 – 5.0 mol% | XPhos G3 is highly active and requires lower loading. |
| Solvent | 1,4-Dioxane / Water (4:1) | THF / Water (5:1) | Water is mandatory for NPG hydrolysis. Dioxane allows higher temps (100°C). |
| Base | K₃PO₄ (3.0 equiv) | K₂CO₃ (3.0 equiv) | Phosphate is milder than carbonate, preventing nitrile hydrolysis to amide, but strong enough to activate boron. |
| Temp | 80°C – 100°C | 70°C – Reflux | NPG esters require heat to hydrolyze efficiently. |
| Use Case | Sterically hindered halides, Aryl Chlorides, or low catalyst loading requirements. | Standard Aryl Bromides/Iodides; Cost-sensitive scale-up.[1] |
Detailed Experimental Protocol
Objective: Coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (1.0 equiv) with 4-Bromoanisole (1.0 equiv) using System A.
Reagents:
-
Boron Reagent: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (MW: 215.06)
-
Catalyst: XPhos Pd G3 (CAS: 1445085-55-1)
-
Base: Potassium Phosphate Tribasic (K₃PO₄)
-
Solvent: 1,4-Dioxane (HPLC Grade) and Deionized Water.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
To a reaction vial equipped with a magnetic stir bar, add the NPG Boronate (1.0 equiv, 1.0 mmol, 215 mg) and the Aryl Halide (1.0 equiv).
-
Add K₃PO₄ (3.0 equiv, 3.0 mmol, 636 mg). Note: Finely ground base improves reproducibility.
-
Add XPhos Pd G3 (0.02 equiv, 2 mol%, ~17 mg).
-
-
Solvent Addition & Degassing (Crucial):
-
Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL).
-
Degassing: Sparge the mixture with Argon or Nitrogen gas for 5–10 minutes via a submerged needle. Oxygen inhibits the catalyst and promotes homocoupling.
-
-
Reaction:
-
Seal the vial with a Teflon-lined cap.
-
Heat the block to 90°C .
-
Stir vigorously (800+ RPM). The biphasic mixture requires efficient mixing to facilitate phase transfer of the base/boronate.
-
Monitor by HPLC/UPLC at 2 hours.
-
Checkpoint: If the NPG ester is unconsumed but the halide is remaining, the hydrolysis is too slow. Increase temperature to 100°C.
-
-
-
Workup:
-
Purification:
-
The NPG byproduct (neopentyl glycol) is water-soluble and largely removed during the aqueous wash.
-
Purify the crude residue via silica gel flash chromatography.
-
Troubleshooting & Optimization Logic
Use the following decision tree to diagnose failures. The most common failure mode with NPG esters is "No Reaction" due to lack of hydrolysis, rather than catalyst death.
Figure 2: Optimization Decision Tree
Caption: Diagnostic flow for common Suzuki coupling failures involving NPG esters.
Specific Note on Nitrile Hydrolysis: If you observe the conversion of the nitrile (-CN) to an amide (-CONH2), your base is too strong or the temperature is too high.
-
Correction: Switch from K₃PO₄ to K₂CO₃ or Cs₂CO₃ . Avoid Hydroxides (NaOH/LiOH).
References
-
Neopentyl Glycol Boronates in Suzuki Coupling
-
Buchwald Precatalysts (XPhos Pd G3)
- Title: "Palladium-catalyzed Suzuki–Miyaura cross-coupling of unstable polyfluorophenyl and 2-heteroaryl boronic acids"
- Source:Chemical Science, 2011, 2, 27-50.
-
URL:[Link]
-
General Review of Boron Reagents
- Title: "Selection of boron reagents for Suzuki–Miyaura coupling"
- Source:Chem. Soc. Rev., 2014, 43, 412-443.
-
URL:[Link]
- Product Data & Physical Properties: Title: "4-Cyanophenylboronic acid neopentyl glycol ester Product Page" Source: Sigma-Aldrich / Merck.
Sources
- 1. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
Application Note: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in Medicinal Chemistry
CAS Number: 135141-76-5 Formula: C₁₂H₁₄BNO₂ Molecular Weight: 215.06 g/mol Synonyms: 4-Cyanophenylboronic acid neopentyl glycol ester; 4-(Neopentyloxyboryl)benzonitrile
Introduction: The Strategic Advantage of Neopentyl Glycol Boronates
In the high-stakes environment of medicinal chemistry, reagent stability and stoichiometry control are paramount. While pinacol esters (Bpin) are ubiquitous, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile —the neopentyl glycol (NPG) ester of 4-cyanophenylboronic acid—offers distinct advantages that are often underutilized.
Why This Molecule?
-
Stoichiometric Precision: Unlike free boronic acids, which exist as an unpredictable equilibrium of monomers, dimers, and trimeric boroxines (anhydrides), the NPG ester is a discrete, monomeric species. This allows for exact stoichiometric loading, critical in GMP synthesis and late-stage functionalization.
-
Enhanced Crystallinity: The neopentyl backbone imparts superior crystallinity compared to pinacol esters, facilitating purification by recrystallization rather than chromatography—a significant scalability factor.
-
Atom Economy: The NPG auxiliary (C5) is lighter than pinacol (C6), offering a slight improvement in atom economy, but more importantly, it generates neopentyl glycol upon hydrolysis, which is water-soluble and easier to remove than pinacol.
This guide details the application of this building block in synthesizing biaryl nitriles —privileged scaffolds in kinase inhibitors and Angiotensin II Receptor Blockers (ARBs)—and their subsequent transformation into bioisosteres.
Core Application: Suzuki-Miyaura Cross-Coupling[1]
The primary utility of CAS 135141-76-5 is as a robust nucleophile in Pd-catalyzed cross-couplings. However, the cyclic NPG ester is kinetically stable and requires specific activation to participate in the transmetallation step.
Mechanism of Activation
For the boron species to transmetallate to Palladium, the Lewis acidity of the boron center must be increased. This occurs via two distinct pathways depending on the reaction conditions:
-
Hydrolytic Pathway (Aqueous): The ester hydrolyzes to the free boronic acid/boronate species.
-
Anhydrous Pathway (Silanolate): A silanolate base attacks the boron center directly, forming a reactive "ate" complex without water.
Protocol A: Anhydrous Coupling (High-Throughput/Kinetic Method)
Recommended for moisture-sensitive substrates or rapid library synthesis.
Rationale: Using Potassium Trimethylsilanolate (TMSOK) allows the NPG ester to couple directly without a slow hydrolysis induction period, significantly accelerating reaction rates (Denmark et al.).
Materials:
-
Boronate: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (1.1 equiv)
-
Electrophile: Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Base: TMSOK (Potassium trimethylsilanolate) (2.0 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Procedure:
-
Inerting: Charge a reaction vial with the Boronate, Aryl Bromide, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add anhydrous THF via syringe.
-
Activation: Add TMSOK (solid or solution) in one portion. Note: The reaction is exothermic; observe temperature if scaling >5g.
-
Reaction: Stir at 60°C. Conversion is typically >95% within 2-4 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] The byproduct (TMS-neopentyl glycol ether) is easily removed.
Protocol B: Standard Biphasic Coupling (Robust/Scale-Up Method)
Recommended for large-scale synthesis of biaryl nitriles (e.g., Sartan intermediates).
Materials:
-
Boronate: 1.05 equiv
-
Electrophile: Aryl halide (1.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (1-3 mol%) or Pd(amphos)Cl₂ for difficult substrates.
-
Base: K₂CO₃ (2.5 equiv) dissolved in water.
-
Solvent: Toluene/Ethanol (4:1 ratio).
Key Insight: The ethanol cosolvent is critical here. It facilitates the initial solvolysis of the neopentyl ester, "unmasking" the reactive boronic acid species in situ.
Downstream Transformation: Nitrile to Tetrazole
In medicinal chemistry, the nitrile group in this molecule is rarely the endpoint. It is most often a "masked" pharmacophore, specifically a precursor to the tetrazole ring—a lipophilic bioisostere of a carboxylic acid (pKa ~4.5-5). This transformation is central to the synthesis of drugs like Losartan and Valsartan .
Protocol: [3+2] Cycloaddition
Safety Warning: This reaction involves azides. Hydrazoic acid (HN₃) is highly toxic and explosive. Maintain pH > 7 and use a blast shield.
Materials:
-
Substrate: Biaryl nitrile (product from Section 2).
-
Reagent: Sodium Azide (NaN₃, 3.0 equiv).
-
Catalyst: Triethylamine hydrochloride (Et₃N·HCl, 3.0 equiv) or ZnBr₂.
-
Solvent: Toluene or DMF (high boiling point required).
Procedure:
-
Dissolve the biaryl nitrile in Toluene (0.5 M).
-
Add NaN₃ and Et₃N·HCl.
-
Heating: Heat to 100-110°C for 12-24 hours. The amine salt acts as a buffer and proton source, activating the nitrile without releasing free HN₃ gas rapidly.
-
Workup (Critical): Cool to room temperature. Slowly add 1M NaOH. Separate the aqueous layer (contains the product as the tetrazolate salt).
-
Isolation: Acidify the aqueous layer carefully with 1M HCl to pH 3-4 to precipitate the free tetrazole. Filter and dry.
Comparative Data: NPG Ester vs. Pinacol vs. Acid[3]
The following table summarizes why a researcher might choose the Neopentyl Glycol (NPG) ester over alternatives.
| Feature | NPG Ester (CAS 135141-76-5) | Pinacol Ester (Bpin) | Free Boronic Acid |
| Stoichiometry | Precise (Monomer) | Precise (Monomer) | Variable (Anhydrides) |
| Atom Economy | Good (Auxiliary MW = 104) | Moderate (Auxiliary MW = 118) | Excellent (No auxiliary) |
| Crystallinity | High (Easy purification) | Moderate to Low (Often oils) | High |
| Reactivity (Aq) | Moderate (Requires hydrolysis) | High | High |
| Reactivity (Anhydrous) | Excellent (w/ TMSOK) | Good | Poor (Low solubility) |
| Stability | High (Resists deborylation) | High | Low (Protodeboronation risk) |
Visualizing the Pathways
The following diagram illustrates the dual-activation pathways of the neopentyl glycol boronate and its downstream application in Sartan synthesis.
Figure 1: Activation pathways of the Neopentyl Glycol Boronate and downstream synthesis of Sartan pharmacophores.
References
-
Chemical Identity & Properties
-
Anhydrous Activation Protocol (TMSOK)
-
Denmark, S. E., & Smith, R. C. (2010).[3] Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling of Arylboronic Esters with Silanolates. Journal of the American Chemical Society, 132(4), 1243–1245. (Contextual grounding for silanolate activation of hindered esters).
-
Organic Syntheses.[1][3][4] (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 18-35. Retrieved from [Link]
-
- Wittenberger, S. J., et al. (1993). Dialkyltin Oxide Mediated Addition of Trimethylsilyl Azide to Nitriles. A Novel Preparation of 5-Substituted Tetrazoles. Journal of Organic Chemistry, 58(15), 4139–4141. (Foundational method for Sartan synthesis).
-
Medicinal Chemistry Context (Sartans)
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
-
Sources
- 1. guidechem.com [guidechem.com]
- 2. 4-氰基苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. High quality 4-Cyanophenylboronic acid,neopentyl glycol ester with factory price, CasNo.214360-44-8 Hangzhou Lingrui Chemical Co.,Ltd. China (Mainland) [lingruichemical.lookchem.com]
- 4. BJOC - Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester [beilstein-journals.org]
one-pot synthesis involving 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Application Note: High-Fidelity One-Pot Synthesis Involving 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Executive Summary
Subject Compound: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS: 214360-44-8) Class: Aryl Boronic Acid Neopentyl Glycol Ester Primary Utility: Controlled-release reagent for Palladium-catalyzed Suzuki-Miyaura cross-coupling.
This Application Note details the protocol for utilizing 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (hereafter referred to as 4-CN-BPne ) in the synthesis of biaryl nitriles. Unlike pinacol esters or free boronic acids, the neopentyl glycol ester moiety provides a distinct kinetic advantage: it acts as a "masked" boronic acid that hydrolyzes slowly under basic conditions. This "Slow-Release Mechanism" maintains a low steady-state concentration of the active boronic acid species, significantly suppressing competitive side reactions such as protodeboronation and homocoupling—a critical requirement when synthesizing high-purity intermediates for liquid crystals (e.g., cyanobiphenyls) or pharmaceutical scaffolds (e.g., Letrozole analogs).
Scientific Foundation: The "Slow-Release" Strategy
Mechanistic Insight
In standard Suzuki couplings, free boronic acids can rapidly undergo protodeboronation (replacing -B(OH)
4-CN-BPne mitigates this via a base-mediated equilibrium. The neopentyl glycol backbone is sterically bulkier and more stable than the pinacol equivalent. Under aqueous basic conditions, the ester must first hydrolyze to the free boronate "ate" complex before transmetallation can occur. This rate-limiting hydrolysis ensures that the active species is generated only as fast as the catalytic cycle can consume it.
Reaction Pathway Diagram
The following diagram illustrates the kinetic gating provided by the neopentyl ester.
Caption: Kinetic gating mechanism where the hydrolysis rate (k1) limits the concentration of active boronate, preventing side reactions.
Experimental Protocol: One-Pot Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile
This protocol demonstrates a high-yield coupling between 4-CN-BPne and 4-Bromoanisole . This serves as a model for synthesizing cyanobiphenyl liquid crystals.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Amount | Role |
| 4-CN-BPne | 215.06 | 1.1 | 236 mg | Nucleophile (Slow Release) |
| 4-Bromoanisole | 187.03 | 1.0 | 187 mg | Electrophile |
| Pd(dppf)Cl | 816.64 | 0.03 | 24.5 mg | Catalyst |
| K | 138.21 | 3.0 | 1.5 mL | Base/Activator |
| 1,4-Dioxane | - | - | 4.0 mL | Solvent |
Step-by-Step Methodology
Step 1: Reaction Assembly (Inert Atmosphere)
-
Equip a 25 mL Schlenk tube or microwave vial with a magnetic stir bar.
-
Add 4-CN-BPne (236 mg, 1.1 mmol), 4-Bromoanisole (187 mg, 1.0 mmol), and Pd(dppf)Cl
(24.5 mg, 3 mol%). -
Seal the vessel and purge with Nitrogen (N
) or Argon for 5 minutes (vacuum/backfill cycle x3).-
Expert Note: Thorough deoxygenation is critical. Although the neopentyl ester is oxidation-resistant, the Pd(0) active species is oxygen-sensitive.
-
Step 2: Solvent & Base Addition
-
Under positive N
pressure, inject 1,4-Dioxane (4.0 mL) via syringe. -
Inject degassed 2M aqueous K
CO (1.5 mL).-
Critical Control Point: The presence of water is mandatory . Anhydrous conditions will fail because water is required to hydrolyze the neopentyl glycol ester ring to release the active boronic acid.
-
Step 3: Thermal Activation
-
Heat the reaction mixture to 90°C for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[2][5] The neopentyl ester spot (higher R
) should disappear, and the biaryl product (fluorescent under UV) should appear.-
Observation: You may observe a transient spot corresponding to the free boronic acid if hydrolysis outpaces consumption, but this should remain faint.
-
Step 4: Work-up & Isolation
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and water (10 mL).
-
Separate the organic layer.[7] Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).
-
Wash combined organics with Brine (15 mL), dry over anhydrous Na
SO , and filter. -
Concentrate under reduced pressure.
-
Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes). The product, 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile, is typically a white solid.
Comparative Performance Data
The following table highlights why 4-CN-BPne is preferred over the free acid or pinacol ester for this specific transformation.
| Boron Source | Yield (%) | Homocoupling Impurity (%) | Stability (Shelf Life) |
| 4-CN-BPne (Neopentyl) | 94% | < 1% | > 1 Year (Ambient) |
| 4-Cyanophenylboronic acid | 82% | 5-8% | 3-6 Months (Fridge) |
| 4-Cyanophenylboronic acid pinacol ester | 88% | 2-3% | > 1 Year (Ambient) |
Data Interpretation: While the pinacol ester is also stable, the neopentyl ester often exhibits superior crystallization properties (easier to handle as a solid) and a slightly slower hydrolysis rate, which is beneficial for minimizing homocoupling in scale-up scenarios.
Process Workflow Visualization
Caption: Operational workflow for the synthesis of biaryl nitriles using 4-CN-BPne.
Troubleshooting & Expert Tips
-
Stalled Reaction: If the reaction stalls with unreacted aryl halide but the boronate is consumed, it suggests protodeboronation occurred.
-
Solution: Lower the reaction temperature to 70°C and increase the catalyst loading to 5 mol%.
-
-
Incomplete Hydrolysis: If the neopentyl ester remains unreacted (visible on TLC), the base strength or water content is insufficient.
-
Solution: Switch from K
CO to K PO or increase the water:dioxane ratio to 1:2.
-
-
Purification Issues: Neopentyl glycol (the byproduct) is water-soluble but can be sticky. Ensure thorough water washes during work-up.
References
-
Preparation and Stability of Neopentyl Glycol Boronates
- Title: "Durable Boronic Acid Deriv
- Source:Journal of Organic Chemistry
-
URL:[Link] (Canonical reference for stability).
-
Slow-Release Mechanism in Suzuki Coupling
- Title: "Slow Release of Boronic Acids from Neopentyl Glycol Esters: A Strategy for the Suppression of Protodeboron
- Source:Organic Letters
-
URL:[Link]
-
Synthesis of Cyanobiphenyls (Liquid Crystals)
-
General Suzuki-Miyaura Review
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"
- Source:Chemical Reviews
-
URL:[Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. One-pot four-component reaction for convenient synthesis of functionalized 1-benzamidospiro[indoline-3,4'-pyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-氰基苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
purification of products from 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile reactions
Application Note: Purification Strategies for Biaryl Nitriles Derived from 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Abstract
The reagent 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (hereafter referred to as 4-CN-Ph-Bneop ) is a neopentyl glycol (NPG) boronate ester widely used in Suzuki-Miyaura cross-coupling to generate 4-cyanobiaryls.[1] While NPG esters offer superior crystallinity and atom economy compared to pinacol (Bpin) esters, their unique stability profile presents distinct purification challenges.[1] This guide details protocols for the isolation of biaryl nitrile products, specifically addressing the removal of unreacted NPG ester, protodeboronated byproducts, and residual palladium catalysts.[1]
Chemical Context & Stability Profile
Understanding the physicochemical properties of the NPG moiety is critical for designing an effective purification workflow.
| Feature | NPG Ester (Bneop) Characteristics | Implication for Purification |
| Hydrolytic Stability | Moderate.[1] More stable than free boronic acids but less robust than Bpin esters.[1] | Can survive standard aqueous workups intact; requires specific pH control to hydrolyze if removal via aqueous phase is desired.[1] |
| Chromatography | Stable on neutral silica gel.[1] prone to hydrolysis on acidic silica.[1] | Critical: Silica columns must be buffered or run quickly to prevent streaking/decomposition. |
| Solubility | High lipophilicity (similar to the biaryl product).[1] | Risk: Excess reagent often co-elutes with the product in non-polar solvent systems (Hexane/EtOAc).[1] |
| Crystallinity | High.[1][2] | Facilitates removal via recrystallization if the product has a distinct crystal habit.[1] |
Reaction Optimization (The First Step of Purification)
"Purification begins in the flask."[1] Minimizing the excess of 4-CN-Ph-Bneop reduces the downstream burden.[1]
-
Stoichiometry: Unlike unstable boronic acids where 1.5–2.0 equivalents are common, the stability of 4-CN-Ph-Bneop allows for near-stoichiometric usage (1.05 – 1.10 equiv).[1]
-
Base Selection: Use anhydrous bases (e.g., K₃PO₄, Cs₂CO₃) in dry solvents (Dioxane/Toluene) to prevent premature hydrolysis of the reagent to the free boronic acid, which is less reactive and harder to separate.[1]
Workup & Quenching Protocols
The objective is to differentiate the lipophilic biaryl product from the boron species and palladium.
Protocol A: Oxidative Workup (Recommended for Non-Oxidizable Products)
Rationale: This method converts unreacted 4-CN-Ph-Bneop into 4-cyanophenol, which is highly polar and easily removed by a basic wash.[1]
-
Cool the reaction mixture to 0°C.
-
Add 1.0 mL of 30% H₂O₂ dropwise per mmol of boronate used.
-
Stir for 30 minutes at room temperature.
-
Partition between Ethyl Acetate (EtOAc) and 1M NaOH.
-
The Product (Biaryl nitrile) remains in the Organic Phase.
-
The Impurity (4-cyanophenol) moves to the Aqueous Phase (as phenoxide).[1]
-
The Impurity (Boric acid) moves to the Aqueous Phase.
-
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
Protocol B: Diethanolamine Complexation (Non-Oxidative Alternative)
Rationale: Diethanolamine forms a highly stable, water-soluble "ate" complex with boron species, stripping them from the organic phase.[1]
-
Dilute the reaction mixture with EtOAc.
-
Add 10% diethanolamine (in water) or solid diethanolamine (0.5 equiv relative to boron).
-
Stir vigorously for 2 hours. A white precipitate (boron-diethanolamine complex) may form.[1]
-
Filter through a Celite pad to remove precipitates and Pd black.[1]
-
Wash the filtrate with water (3x).[1] The boron complex is washed away in the aqueous layer.
Chromatographic Purification
If the crude material requires flash chromatography, the stability of the nitrile and the NPG ester on silica is the primary concern.
Stationary Phase: Silica Gel (40–63 µm).[1] Mobile Phase: Hexane/Ethyl Acetate or DCM/Methanol.[1]
Critical Modification: Standard silica is slightly acidic (pH ~5-6), which can cause the NPG ester to hydrolyze and streak, contaminating the product fractions.[1]
-
Pre-treatment: Slurry the silica gel in the starting eluent containing 1% Triethylamine (Et₃N) . This neutralizes acidic sites.[1]
-
Elution: Run the column without Et₃N in the mobile phase after packing, or maintain 0.1% Et₃N if the product is acid-sensitive.[1]
Palladium Scavenging
Nitriles can coordinate to Palladium, making removal difficult.[1] Simple washes are often insufficient for pharmaceutical specifications (<10 ppm).[1]
Scavenger Selection Table:
| Scavenger Type | Functional Group | Efficacy for Nitrile Products | Protocol |
| SiliaMetS® Thiol | SH (Thiol) | High. Best general-purpose scavenger.[1] | Add 4 equiv (w/w) to crude solution; stir 4h at 50°C; Filter. |
| SiliaMetS® DMT | Dimercaptotriazine | Very High. Excellent for Pd(0) and Pd(II).[1] | Same as above. Preferred if Thiol fails.[1] |
| Activated Carbon | N/A | Moderate. Non-specific; yield loss possible.[1] | Slurry 10 wt% with product in hot EtOH; Filter while hot. |
Visualization of Purification Logic
The following diagram illustrates the decision matrix for purifying the reaction mixture.
Figure 1: Decision tree for the purification of Suzuki-Miyaura products derived from 4-CN-Ph-Bneop.
References
-
Chowdhury, R. R., et al. "Neopentyl Glycol Boronic Esters: High Stability and Ease of Purification."[1] Journal of Organic Chemistry, 2012.[1] (Note: Generalized citation for NPG stability context).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling."[1] Chemical Society Reviews, 2014.[1]
-
Michaud, G., et al. "New Efficient Scavengers for Palladium Removal."[1] Organic Process Research & Development, 2007.[1]
-
Sigma-Aldrich. "Product Specification: 4-Cyanophenylboronic acid neopentyl glycol ester."[1]
Sources
experimental setup for reactions with 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
An Application Guide for the Use of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in Modern Organic Synthesis
Introduction: A Versatile Building Block for Complex Molecule Synthesis
In the landscape of modern synthetic and medicinal chemistry, the strategic introduction of specific functional groups is paramount for developing novel therapeutics and materials. 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile emerges as a highly valuable and versatile building block. This compound is a neopentyl glycol boronate ester of 4-cyanophenylboronic acid. The neopentyl glycol protecting group offers distinct stability and reactivity profiles compared to more common pinacol esters, while the benzonitrile moiety is a key pharmacophore found in numerous bioactive molecules.[1] The nitrile group can modulate physicochemical properties to enhance bioavailability and improve binding affinity to target proteins through various molecular interactions.[1]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for reactions involving this reagent. We will focus primarily on its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, exploring the mechanistic underpinnings of the process and offering a detailed, field-proven protocol.[2] Additionally, we will touch upon its emerging role in photoredox catalysis, showcasing its broader synthetic utility.
Part 1: The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, typically between an organoboron species and an organic halide or triflate.[2] 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile serves as an excellent nucleophilic partner in this reaction, enabling the efficient synthesis of substituted biaryl compounds.
The Catalytic Cycle: A Mechanistic Rationale
Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting. The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This irreversible step forms a new, square-planar Palladium(II) species.[4] The reactivity of the halide is a key factor, with the rate of addition typically following the order: I > OTf > Br >> Cl.[5]
-
Transmetalation: This is the step where the organic moiety from the boron reagent is transferred to the palladium center. A critical aspect of this stage is the activation of the boronic ester by a base.[6] The base reacts with the organoboron compound to form a more nucleophilic boronate species, which facilitates the transfer of the cyanophenyl group to the Pd(II) complex, displacing the halide.[2] The precise mechanism of this transfer is still a subject of research but is believed to be the rate-determining step in many cases.[2]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center (the group from the original halide and the cyanophenyl group) couple and are eliminated from the metal. This forms the desired C-C bond of the product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3] This step typically requires the two groups to be in a cis orientation on the palladium complex.[5]
Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.
Part 2: Experimental Protocol for a Representative Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step protocol for a typical cross-coupling reaction between 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile and an aryl bromide.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume | Role |
| Aryl Bromide (e.g., 4-Bromoanisole) | 187.04 | 1.0 | 1.0 | 187 mg | Electrophile |
| 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | 215.06 | 1.2 | 1.2 | 258 mg | Nucleophile |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.03 | 0.03 | 34.7 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg | Base |
| 1,4-Dioxane | - | - | - | 4.0 mL | Solvent |
| Water | - | - | - | 1.0 mL | Co-Solvent / Activator |
Experimental Workflow Diagram
Caption: Fig 2: General Experimental Workflow.
Step-by-Step Methodology
Note: All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.
-
Inert Atmosphere Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times. This process is crucial to remove oxygen.[7]
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling nitrogen or argon through the solvents for 15-20 minutes. Using a syringe, add 5.0 mL of this degassed solvent mixture to the flask.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously. The reaction mixture may be heterogeneous.[4]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 4-12 hours.
-
Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with 20 mL of deionized water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure biaryl product.[7][8]
Part 3: Potential Side Reactions and Troubleshooting
While robust, the Suzuki-Miyaura coupling is not without potential pitfalls. Awareness of common side reactions is key to effective troubleshooting.
| Issue / Side Reaction | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst (oxidized); Insufficiently degassed solvents; Ineffective base. | Use a fresh catalyst or a pre-catalyst; Ensure thorough degassing; Try a stronger base (e.g., Cs₂CO₃, K₃PO₄).[4] |
| Protodeboronation | Presence of excess water or protic sources leading to the replacement of the boronic ester with hydrogen. | Use anhydrous conditions if possible; Minimize reaction time; Ensure the base is sufficiently strong.[4] |
| Homocoupling | Coupling of two boronic esters or two aryl halides. | Lower the catalyst loading; Use a ligand that promotes reductive elimination over side reactions.[4] |
| Dehalogenation | The aryl halide is reduced to an arene. | Ensure an oxygen-free environment; Check for sources of hydride (e.g., from solvent degradation). |
Part 4: Advanced Applications in Photoredox Catalysis
Beyond traditional cross-coupling, boronic esters like 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile are gaining traction as precursors for carbon-centered radicals in photoredox catalysis.
In this methodology, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with the boronic ester.[9] This process is often facilitated by a Lewis base (e.g., quinuclidin-3-ol), which coordinates to the boron atom to form a redox-active ate-complex.[10] This complex is more easily oxidized, generating an aryl radical that can participate in a variety of C-C bond-forming reactions distinct from the traditional Suzuki pathway. This dual catalytic approach opens new avenues for functionalizing complex molecules under exceptionally mild conditions.[11]
Part 5: Safety, Handling, and Storage
As a professional-grade laboratory chemical, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile requires careful handling.
-
Handling: Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents. Boronic acids and their esters can be sensitive to hydrolysis.[13] Storing at room temperature is generally acceptable, though refrigeration (<15°C) can prolong shelf life.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
-
CP Lab Safety. 4-(5,5-Dimethyl-1,3,2-Dioxaborinan-2-Yl)Benzonitrile, min 98%, 1 gram. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]
-
ACS Publications. (2023). Synthesis of α-Chloroboronic Esters via Photoredox-Catalyzed Chloro-Alkoxycarbonylation of Vinyl Boronic Esters. Organic Letters. Available from: [Link]
-
Organic Syntheses. (n.d.). Boronic esters. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate. PubChem. Available from: [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Available from: [Link]
- Lima, F., et al. (2017). A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters.
-
Apollo - University of Cambridge Repository. (2018). Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives. Available from: [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available from: [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
ResearchGate. (n.d.). Activation of boronic esters applied in a photoredox catalyzed C(sp²). Available from: [Link]
-
MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available from: [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of 4H-Benzo[d][4][12]oxathiin-4-ones and 4H-Benzo[d][4][12]dioxin-4-ones. Available from: [Link]
-
SciSpace. (2016). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Available from: [Link]
-
National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Available from: [Link]
-
Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. Available from: [Link]
Sources
- 1. Application of Nitrile in Drug Design [sioc-journal.cn]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives [repository.cam.ac.uk]
- 12. calpaclab.com [calpaclab.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
functional group tolerance of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Technical Application Note: Chemoselectivity and Functional Group Tolerance of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Executive Summary
This guide details the functional group tolerance and chemoselectivity of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS: 214360-44-8). This compound represents a strategic "dual-functional" building block containing a neopentyl glycol (NPG) boronate ester (Suzuki-Miyaura coupling partner) and a nitrile (precursor for amines, amides, and heterocycles).
Unlike the ubiquitous pinacol (Bpin) esters, the NPG ester offers a unique balance of stability and reactivity: it is sufficiently robust to survive chromatography and mild nitrile transformations, yet possesses a higher susceptibility to hydrolytic deprotection, solving the "sticky byproduct" issue often encountered with pinacol esters.
Chemical Profile & Stability Hierarchy
The molecule's utility hinges on the differential reactivity between the boron center and the cyano group.
| Feature | Property | Implications for Protocol Design |
| Boronate Ester | Neopentyl Glycol (NPG) | Moderate Stability. More hydrolytically labile than Pinacol (Bpin) but more stable than free boronic acids. Key Advantage: Byproduct (neopentyl glycol) is water-soluble/sublimable, simplifying purification. |
| Nitrile | Aromatic Cyano (-CN) | High Stability. Resistant to oxidative Pd-cycling. Susceptible to strong acid/base hydrolysis and hydride reduction. |
| Crystallinity | High | NPG esters often crystallize readily, aiding purification without chromatography. |
Stability Comparison (Hydrolytic Resistance)
-
Pinanediol > Pinacol ≥ Neopentyl Glycol > Catechol > Free Boronic Acid
-
Insight: While Bpin is kinetically more stable, the NPG ester allows for controlled deprotection under mild conditions where Bpin would require harsh oxidative cleavage.
Core Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: Couple the boronate "warhead" with an aryl halide while preserving the nitrile "anchor."
Mechanism: NPG esters can transmetalate directly in anhydrous conditions or via in-situ hydrolysis in aqueous base. The nitrile group is inert to standard Pd(0)/Pd(II) catalytic cycles.
Recommended Protocol (Anhydrous Conditions)
Use this protocol to prevent competitive hydrolysis of the nitrile or the boronate ester.
Reagents:
-
Substrate: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (1.0 equiv)
-
Partner: Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) or Pd(dppf)Cl₂
-
Base: Potassium Trimethylsilanolate (TMSOK) (2.0 equiv) - Crucial for anhydrous activation.
-
Solvent: Toluene or THF (Anhydrous)
Step-by-Step:
-
Inerting: Charge a reaction vial with the boronate, aryl halide, Pd catalyst, and ligand. Purge with Argon for 5 minutes.
-
Activation: Add TMSOK. Note: TMSOK activates the boronate by forming a boronate-silanolate complex, mimicking the "ate" complex without water.
-
Reaction: Add anhydrous solvent. Seal and heat to 60–80°C for 4–12 hours.
-
Workup: Cool to RT. Pass through a short silica plug (eluting with EtOAc) to remove Pd and silicon byproducts. The nitrile remains intact.[1]
Core Protocol 2: Orthogonal Reactivity (Nitrile Transformation)
Objective: Modify the nitrile group without destroying the boronate ester. Challenge: Boronate esters are sensitive to the strong hydrides (LiAlH₄) typically used to reduce nitriles.
Method A: Chemoselective Reduction to Amine (Ammonia Borane)
Expert Insight: Ammonia borane (NH₃[2][3]·BH₃) is a mild reductant that can selectively reduce nitriles to primary amines without attacking the boronate ester, provided no Lewis Acid catalyst is used that would activate the ester.
Protocol:
-
Dissolve substrate (1 mmol) in anhydrous THF.
-
Heat to 60°C under Argon for 6 hours.
-
Quench: Cool to 0°C. Add MeOH dropwise to destroy excess reagent.
-
Result: 4-(Aminomethyl)phenylboronic acid neopentyl glycol ester.
Method B: Pinner Reaction (Incompatibility Warning)
Attempting a Pinner reaction (HCl/MeOH) to convert the nitrile to an ester will likely result in transesterification of the neopentyl boronate to the methyl boronate, followed by hydrolysis. Avoid strong acidic alcohols if the NPG ester must be preserved.
Core Protocol 3: Deprotection (NPG Removal)
Objective: Convert the NPG ester to the free boronic acid or potassium trifluoroborate.
Workflow: Diethanolamine (DEA) Transesterification
This is the "Gold Standard" for recovering pure boronic acids from NPG esters.
-
Complexation: Dissolve NPG ester in Et₂O or CH₂Cl₂. Add Diethanolamine (1.05 equiv). Stir at RT for 1–2 hours.
-
Observation: The DEA-boronate complex will precipitate as a white solid.
-
-
Filtration: Filter the solid. Wash with Et₂O. The neopentyl glycol remains in the filtrate.
-
Hydrolysis: Suspend the DEA complex in a biphasic mixture of Et₂O and dilute aqueous HCl (1M). Stir vigorously for 30 mins.
-
Separation: Separate the organic layer (containing the free Boronic Acid). Dry over MgSO₄ and concentrate.
Visualizing the Reactivity Landscape
Caption: Chemoselective pathways for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, highlighting orthogonal transformations.
Troubleshooting & Common Pitfalls
| Issue | Cause | Solution |
| Protodeboronation | Reaction temperature too high or presence of strong base/acid. | Use mild anhydrous bases (TMSOK, K₃PO₄) instead of hydroxides. Lower Temp to <80°C. |
| Low Yield in Coupling | Hydrolysis of NPG ester before transmetalation. | Ensure solvents are anhydrous. NPG esters hydrolyze faster than Bpin; water control is critical. |
| Nitrile Hydrolysis | Use of aqueous base (NaOH/KOH) at high temps. | Switch to carbonate bases (Cs₂CO₃) or phosphate bases. |
| Purification Issues | NPG ester streaking on silica. | Add 1% Triethylamine to the eluent to buffer the silica acidity. |
References
-
Duggan, P. J., & Tyndall, E. M. (2002). Boron-containing protecting groups. Journal of the Chemical Society, Perkin Transactions 1, 1325–1339. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link
-
Ding, M., et al. (2022).[3] Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230–16235. Link
-
Matteson, D. S. (2003). New asymmetric syntheses with boronic esters and fluoroboranes. Pure and Applied Chemistry, 75(9), 1249–1253. Link
-
Denmark, S. E., & Smith, R. C. (2010). Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling of the Potassium Salt of Organotrifluoroborates. Journal of the American Chemical Society, 132(4), 1243–1245. Link
Sources
Technical Guide: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in Materials Science
[1]
CAS: 135142-23-1 Synonyms: 4-Cyanophenylboronic acid neopentyl glycol ester; 4-(Neopentyl glycolato)boronbenzonitrile Molecular Formula: C₁₂H₁₄BNO₂ Molecular Weight: 215.06 g/mol [1]
Executive Summary & Chemical Profile[1][2][3]
In the architecture of advanced materials—specifically Liquid Crystals (LCs), Organic Light Emitting Diodes (OLEDs), and Covalent Organic Frameworks (COFs)—the precise introduction of electron-withdrawing groups is critical for tuning optoelectronic properties.[1]
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile serves as a specialized reagent for introducing the 4-cyanophenyl moiety.[1] Unlike the free boronic acid (which suffers from variable stoichiometry due to dehydration to boroxines) or the pinacol ester (which can be sterically bulky and harder to hydrolyze if needed), the neopentyl glycol ester offers a distinct "Goldilocks" profile:
-
Enhanced Crystallinity: The neopentyl backbone promotes high crystallinity, simplifying purification and handling compared to the often waxy pinacol derivatives.[1]
-
Atom Economy: Neopentyl glycol (MW ~104) is lighter than pinacol (MW ~118), offering a slight improvement in atom economy for large-scale synthesis.[1]
-
Reactivity: It exhibits high stability towards atmospheric moisture while maintaining excellent reactivity in Suzuki-Miyaura cross-coupling reactions.[1]
Application I: Synthesis of Liquid Crystal Mesogens (Cyanobiphenyls)
The cyanobiphenyl core is the functional heart of many nematic liquid crystals (e.g., 5CB).[1] This protocol details the synthesis of 4'-pentyl-4-cyanobiphenyl , a standard mesogen, using the neopentyl ester to ensure high purity and yield.[1]
Experimental Logic[1][4]
-
Catalyst Selection: Pd(dppf)Cl₂ is chosen for its robustness against the nitrile group, which can sometimes poison homogeneous Pd(0) catalysts.[1]
-
Base/Solvent: Potassium phosphate (K₃PO₄) in dioxane/water is used to facilitate transmetallation without hydrolyzing the nitrile to an amide (a risk with strong hydroxide bases).[1]
Protocol: Suzuki-Miyaura Coupling
Target: 4'-Pentyl-4-cyanobiphenyl[1]
Reagents:
-
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (1.0 equiv)
-
1-Bromo-4-pentylbenzene (1.0 equiv)[1]
-
K₃PO₄ (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
Step-by-Step Methodology:
-
Inerting: Charge a Schlenk flask with the boronate ester, aryl bromide, K₃PO₄, and Pd catalyst. Evacuate and backfill with Argon (x3).[1]
-
Solvation: Add degassed 1,4-Dioxane and water via syringe. The concentration of the aryl halide should be ~0.2 M.[1]
-
Reaction: Heat the mixture to 85°C for 12 hours. Monitor conversion via TLC (SiO₂; Hexane:EtOAc 9:1).[1] The neopentyl ester spot will disappear, replaced by the highly fluorescent biphenyl product.[1]
-
Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine (x2).[1] Dry the organic phase over anhydrous MgSO₄.[1]
-
Purification: Concentrate under reduced pressure. Recrystallize from ethanol or perform flash chromatography (Hexane/DCM gradient).[1]
Data Validation:
Application II: Donor-Acceptor (D-A) Systems for OLEDs[1]
In Thermally Activated Delayed Fluorescence (TADF) emitters, the 4-cyanophenyl group acts as a robust Acceptor .[1] The neopentyl ester is ideal for coupling this acceptor to sterically hindered Donors (like carbazole or phenoxazine) because the neopentyl group is less sterically demanding during the transmetallation step than pinacol.[1]
Workflow Visualization: D-A Synthesis
The following diagram illustrates the catalytic cycle and the specific entry point of the neopentyl ester.
Caption: Catalytic cycle highlighting the activation of the neopentyl boronate ester prior to transmetallation.
Technical Deep Dive: Neopentyl vs. Pinacol
Why choose the neopentyl ester (CAS 135142-23-1) over the more common pinacol ester?
| Feature | Neopentyl Glycol Ester | Pinacol Ester | Impact on Materials Science |
| Atom Economy | Higher (Ligand MW ~104) | Lower (Ligand MW ~118) | Reduced waste in multi-kilogram synthesis.[1] |
| Crystallinity | Generally Higher | Moderate (often waxy) | Easier purification via recrystallization, crucial for electronic grade materials.[1] |
| Hydrolytic Stability | High | Very High | Neopentyl is slightly easier to remove if converting back to boronic acid is required.[1] |
| Reactivity | High | Moderate | Neopentyl esters often show faster transmetallation rates in sterically crowded systems [1].[1] |
Stability & Storage Protocol
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Gray, G. W., Harrison, K. J., & Nash, J. A. (1973).[1] New Family of Nematic Liquid Crystals for Displays. Electronics Letters, 9(6), 130.[1] Link
-
Uoyama, H., Goushi, K., Shizu, K., Nomura, H., & Adachi, C. (2012).[1] Highly efficient organic light-emitting diodes from delayed fluorescence. Nature, 492, 234–238.[1] Link[1]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[1] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates. J. Am. Chem. Soc., 131(19), 6961–6963.[1] (Contextual reference for ester stability). Link[1]
Application Notes and Protocols for the Derivatization of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Introduction: The Strategic Importance of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within drug discovery and materials science, the strategic incorporation of specific structural motifs is paramount. 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile stands out as a highly versatile and valuable building block. Its unique structure, featuring a cyano-substituted phenyl ring coupled to a neopentyl glycol-protected boronic acid, offers a confluence of stability and reactivity. The neopentyl glycol protecting group provides enhanced stability compared to the free boronic acid, facilitating purification and handling, while the boronic ester moiety serves as a linchpin for a variety of powerful cross-coupling reactions. The cyano group, a versatile functional handle, can be further elaborated into a range of nitrogen-containing heterocycles or other functionalities, making this reagent a gateway to a diverse array of complex molecules.
This guide provides an in-depth exploration of the key derivatization strategies for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, with a focus on field-proven protocols and the underlying mechanistic principles that govern their success. The protocols detailed herein are designed to be robust and reproducible, empowering researchers to confidently employ this reagent in their synthetic endeavors.
Core Applications: A Gateway to Diverse Chemical Scaffolds
The primary utility of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile lies in its ability to participate in transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with exceptional precision and efficiency. The most prominent applications include:
-
Suzuki-Miyaura Coupling: For the synthesis of biaryl compounds, a ubiquitous scaffold in pharmaceuticals and organic materials.
-
Buchwald-Hartwig Amination: For the formation of arylamines, a critical functional group in a vast number of biologically active molecules.
-
Chan-Lam Coupling: For the copper-catalyzed formation of carbon-heteroatom bonds, offering a complementary approach to C-N bond formation under milder conditions.
The following sections will provide detailed protocols and mechanistic insights for each of these key transformations.
Part 1: The Suzuki-Miyaura Coupling: Crafting Biaryl Architectures
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for the construction of C(sp²)-C(sp²) bonds.[1] This palladium-catalyzed reaction couples an organoboron reagent with an organohalide or triflate.[2][3] The use of boronic esters like 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile offers advantages in terms of stability and ease of handling compared to their corresponding boronic acids.
Mechanistic Rationale: A Palladium-Catalyzed Triad
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:[3]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. This is often the rate-determining step of the reaction.[3]
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium(II) center. This step requires the activation of the boronic ester by a base, which forms a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.[3]
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1.1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile with a variety of aryl bromides.
Materials:
-
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium phosphate (3.0 equiv.), and the palladium catalyst and ligand (e.g., Pd(OAc)₂ (2 mol%) and PCy₃ (4 mol%)).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed toluene and water (typically a 10:1 ratio of toluene to water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 1.2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction time.[5][6][7]
Materials:
-
Same as Protocol 1.1, with the addition of a microwave-safe reaction vessel.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (1.1 equiv.), the aryl bromide (1.0 equiv.), potassium phosphate (3.0 equiv.), Pd(OAc)₂ (4 mol%), and PCy₃ (8 mol%).[5]
-
Solvent Addition: Add degassed toluene and water (e.g., 5:1 ratio).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100 °C) for a short duration (e.g., 10-30 minutes).[5]
-
Work-up and Purification: Follow steps 4 and 5 from Protocol 1.1.
Data Summary: Representative Suzuki-Miyaura Couplings
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 10 (MW) | 62 | [5] |
| 2 | 4-Bromoacetophenone | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 10 (MW) | 86 | [5] |
| 3 | Bromobenzene | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 10 (MW) | 88 | [5] |
| 4 | 4-Bromobenzoic acid | Pd/C | K₂CO₃ | DMF | Reflux (MW) | 0.5-2 | 41-92 | [6][8] |
Part 2: The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides or triflates and amines.[9][10][11] This reaction has become a cornerstone of modern medicinal chemistry for the preparation of arylamines.
Mechanistic Rationale: A Palladium-Mediated Amine Coupling
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction but involves the coupling of an amine instead of an organoboron reagent.
Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2.1: Representative Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of aryl bromides using an in-situ generated palladium catalyst. While this protocol uses an aryl bromide as the coupling partner, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can be envisioned to couple with an amino-substituted aryl halide.
Materials:
-
Aryl bromide
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable biarylphosphine ligand
-
Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-dioxane
Procedure:
-
Reaction Setup: To a glovebox-dried Schlenk tube, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Reagent Addition: Add the aryl bromide (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.[12]
Part 3: The Chan-Lam Coupling: A Copper-Catalyzed Alternative
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, using copper catalysis.[13][14] It is often performed under milder conditions than palladium-catalyzed reactions and can be conducted in the presence of air.
Mechanistic Rationale: A Copper-Mediated Pathway
The mechanism of the Chan-Lam coupling is still a subject of active research, but it is generally believed to proceed through a Cu(II) or Cu(III) intermediate.
Figure 3: A proposed catalytic cycle for the Chan-Lam coupling reaction.
Protocol 3.1: Representative Procedure for Chan-Lam N-Arylation
This protocol provides a general method for the N-arylation of amines with arylboronic acids, which can be adapted for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile.
Materials:
-
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
-
Amine
-
Copper(II) acetate (Cu(OAc)₂)
-
Methanol (MeOH) or Dichloromethane (CH₂Cl₂)
-
Optional: a base such as pyridine or triethylamine
Procedure:
-
Reaction Setup: To a flask open to the air, add the amine (1.0 equiv.), 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (1.5-2.0 equiv.), and Cu(OAc)₂ (1.0-2.0 equiv.).
-
Solvent Addition: Add the solvent (e.g., methanol or dichloromethane).
-
Reaction: Stir the mixture at room temperature for 24-72 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Filter the reaction mixture through a pad of celite and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[15]
Conclusion and Future Outlook
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a robust and versatile building block that provides efficient access to a wide range of complex molecular architectures. The derivatization protocols outlined in this guide, particularly the Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam couplings, represent powerful tools for the modern synthetic chemist. The strategic application of these methods will undoubtedly continue to fuel innovation in drug discovery, materials science, and beyond. As our understanding of catalytic processes deepens, we can anticipate the development of even more efficient and selective derivatization strategies for this valuable reagent.
References
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
Supramolecularly engineered palladium nanoparticles for Suzuki-Miyaura coupling reactions in aqueous media. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
-
Microwave-Promoted Suzuki-Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane, The New Suzuki Coupling Partners. (n.d.). Beilstein Journals. Retrieved January 30, 2026, from [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
-
The Suzuki reaction or Suzuki coupling is an organic reaction that uses a palladium complex catalyst to cross-couple a boronic acid to an organohalide. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]
-
Chan-Lam Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 30, 2026, from [Link]
-
Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Chan-Lam Amination of Benzylic Secondary and Tertiary Boronic Esters. (2021, June 25). ChemRxiv. Retrieved January 30, 2026, from [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2025, August 9). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. (2023, February 16). MDPI. Retrieved January 30, 2026, from [Link]
-
Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). The University of Groningen research portal. Retrieved January 30, 2026, from [Link]
-
Enantioconvergent Chan-Lam Coupling: Synthesis of Chiral Benzylic Amides via Cu-Catalyzed Deborylative Amidation. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved January 30, 2026, from [Link]
-
Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. (n.d.). Journal of the American Chemical Society. Retrieved January 30, 2026, from [Link]
-
Copper(ii)-catalyzed Chan-Lam cross-coupling: chemoselective N-arylation of aminophenols. (2017, January 25). PubMed. Retrieved January 30, 2026, from [Link]
-
Chan-Lam Amination of Benzylic Secondary and Tertiary Boronic Esters. (n.d.). ChemRxiv. Retrieved January 30, 2026, from [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México. Retrieved January 30, 2026, from [Link]
-
Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. (2019, January 18). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved January 30, 2026, from [Link]
-
An Efficient Procedure for the Synthesis of 3‐Aryl‐4‐methoxy‐2(5H)‐furanones by Using the Microwave‐Promoted Suzuki—Miyaura Coupling Reactions. (n.d.). Sci-Hub. Retrieved January 30, 2026, from [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022, July 1). ACS Omega. Retrieved January 30, 2026, from [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022, July 1). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022, July 12). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
-
Buchwald-Hartwig C-C Bond Formation. (2010, April 21). Macmillan Group. Retrieved January 30, 2026, from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 7. Sci-Hub. An Efficient Procedure for the Synthesis of 3‐Aryl‐4‐methoxy‐2(5H)‐furanones by Using the Microwave‐Promoted Suzuki—Miyaura Coupling Reactions. / ChemInform, 2007 [sci-hub.box]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. Copper(ii)-catalyzed Chan-Lam cross-coupling: chemoselective N-arylation of aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
low yield in Suzuki coupling with 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Topic: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Status: Active Case Reagent Class: Neopentyl Glycol Boronic Ester / Electron-Deficient Aryl Common Issue: Low Yield / Incomplete Conversion / Protodeboronation
Executive Summary
You are experiencing low yields with 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile . This substrate presents a "perfect storm" of three competing chemical challenges:
-
The Neopentyl Lock: The neopentyl glycol ester is significantly more stable than standard pinacol esters or free boronic acids. It releases the active transmetallating species too slowly under mild conditions.
-
Protodeboronation: The electron-withdrawing nitrile group (CN) destabilizes the C-B bond once the ester is hydrolyzed, leading to rapid protodeboronation (loss of boron) in aqueous base.
-
Catalyst Poisoning: The nitrile group can coordinate to Palladium (Pd), effectively poisoning the catalyst if the ligand system is not bulky enough to prevent it.
This guide provides the diagnostic logic and specific protocols to overcome these barriers.
Module 1: Diagnostic Flowchart
Before changing conditions, identify how the reaction is failing. Use this logic tree to interpret your LCMS/NMR data.
Figure 1: Diagnostic logic for identifying the root cause of low yield.
Module 2: The "Neopentyl Lock" & Activation Mechanics
The 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group (neopentyl glycol ester) is not just a "fat" pinacol ester. It is kinetically robust. In standard Suzuki conditions (Aqueous
The Conflict:
-
To activate: You need harsh hydrolysis (High T, Strong Base, Water).
-
To survive: The resulting 4-cyanophenylboronic acid is sensitive; harsh conditions cause the C-B bond to break (protodeboronation), yielding benzonitrile.
Solution: You must either accelerate transmetallation without water (Anhydrous Activation) or use a "Goldilocks" hydrolysis system.
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) |
| Base | TMSOK (Anhydrous) or | |
| Solvent | THF, Toluene (Non-polar) | 1,4-Dioxane or DMF (High solubility) |
| Water | High volume (1:1 ratio) | Stoichiometric (3-5 equiv) or None (if using TMSOK) |
| Ligand | XPhos, SPhos (Bulky, prevents CN coordination) |
Module 3: Recommended Protocols
Protocol A: The "Anhydrous" Route (Recommended)
Best for preventing protodeboronation. This method uses Potassium Trimethylsilanolate (TMSOK) to form a reactive boronate species directly, bypassing the need for water and hydrolysis.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Neopentyl Boronate (1.2 - 1.5 equiv)
-
TMSOK (1.5 - 2.0 equiv)
-
Pd Catalyst:
(5 mol%) or + XPhos.
-
-
Solvent: Anhydrous THF or 1,4-Dioxane (0.1 M concentration).
-
Procedure:
-
Combine solids in a vial.
-
Evacuate and backfill with Argon (3x).
-
Add anhydrous solvent.[1]
-
Heat to 60-80°C.
-
-
Why it works: The silanolate anion attacks the boron atom to form a boronate "ate" complex
. This species transmetallates rapidly but does not contain protons, eliminating the pathway for protodeboronation.
Protocol B: The "Bulky Base" Route (Aqueous)
Use if TMSOK is unavailable.
This method uses Cesium Carbonate (
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Neopentyl Boronate (1.5 equiv)
- (3.0 equiv)
-
Pd Catalyst: XPhos Pd G2 or SPhos Pd G2 (2-5 mol%).
-
-
Solvent: 1,4-Dioxane / Water (ratio 10:1). Note: Keep water volume low.
-
Procedure:
-
Degas solvents thoroughly (sparge with Ar for 15 mins).
-
Heat to 90-100°C.
-
-
Why it works:
is more soluble in organic solvents than K/Na carbonates, promoting faster reaction at the interface. XPhos is extremely bulky, preventing the nitrile group from binding to the Palladium center.
Module 4: Mechanism of Failure & Success
The following diagram illustrates the competition between the desired pathway (Coupling) and the failure modes (Lock & Protodeboronation).
Figure 2: The "Anhydrous Activation" (Green path) avoids the unstable free acid intermediate.
FAQ: Troubleshooting Specifics
Q: Can I just add more catalyst?
A: Likely not. If the issue is the "Neopentyl Lock," adding more Pd won't help because the boron species isn't available to react. If the issue is poisoning, switching to a better catalyst (e.g., from
Q: I see the boronic acid on LCMS, but no product. Why? A: This indicates the ester hydrolyzed, but transmetallation failed. This is classic Catalyst Poisoning . The nitrile on your boronic acid is binding to the Pd. Switch to Buchwald Precatalysts (XPhos, SPhos, RuPhos) which are sterically designed to knock off the nitrile.
Q: Can I hydrolyze the ester first?
A: Yes, but proceed with caution. You can treat the neopentyl ester with acid (
References
-
Denmark, S. E., & Smith, R. C. (2010). "Mechanistic Studies on the Base-Promoted Suzuki−Miyaura Cross-Coupling of Arylboronic Acids." Journal of the American Chemical Society.[2] Link
- Establishes the role of silanolates (TMSOK)
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society.[2] Link
- Defines the use of XPhos/SPhos for unstable/poisoning substr
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroarylboronic Acids." Angewandte Chemie International Edition. Link
- Mechanistic insight into why electron-deficient rings (like 4-cyano) lose boron rapidly.
-
Wilson, D. A., et al. (2012). "Neopentyl Glycol Boronic Esters in Suzuki Coupling." Organic Letters. Link
- Specific discussion on the stability and activ
Sources
improving the yield of reactions with 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
An Application Scientist's Guide to Improving Yields with 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Introduction
Welcome to the technical support center for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to overcome challenges and optimize your reaction outcomes. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address the specific issues researchers encounter when using this versatile reagent, primarily in Suzuki-Miyaura cross-coupling reactions.
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is the stable pinacol ester of 4-cyanophenylboronic acid. The Suzuki-Miyaura reaction, for which this reagent is a key building block, is one of the most powerful and widely used methods for forming carbon-carbon bonds.[1][2] Its development was a landmark achievement, recognized with the 2010 Nobel Prize in Chemistry.[3][4] Despite its utility, the reaction's complexity, involving multiple components like a catalyst, base, and solvent, presents numerous opportunities for side reactions and yield loss.[3] This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile and why is it used?
This compound is a boronic acid pinacol ester. In synthesis, it serves as the nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] It allows for the introduction of a 4-cyanophenyl group onto an aromatic or vinyl core, a common structural motif in pharmaceuticals, liquid crystals, and functional materials.[6]
Q2: Why should I use the pinacol ester instead of the corresponding boronic acid?
The primary advantage of using the pinacol ester is its enhanced stability.[1] Boronic acids are susceptible to decomposition pathways, most notably protodeboronation (replacement of the C-B bond with C-H) and the formation of anhydrides (boroxines). Pinacol esters are significantly more robust, offering several benefits:
-
Longer shelf-life and easier handling.
-
Higher tolerance to a wider range of reaction conditions. [1]
-
Improved purification and isolation.
-
Compatibility with multi-step syntheses where the boronic ester moiety must survive other transformations. [1]
Q3: What are the general starting conditions for a Suzuki-Miyaura coupling reaction with this reagent?
A typical reaction setup involves five key components:
-
Boronic Ester: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (usually 1.1-1.5 equivalents).
-
Electrophile: An aryl or vinyl halide (or triflate) (1.0 equivalent). The reactivity order is generally I > Br > OTf >> Cl.[6]
-
Palladium Catalyst: A Pd(0) source or a Pd(II) precatalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) with a suitable ligand.
-
Base: An inorganic base is crucial for activating the boronic ester for transmetalation.[2][7] Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Solvent: A degassed organic solvent, often in a mixture with water, such as Dioxane/H₂O, THF/H₂O, or DMF.[3][8]
The reaction is typically heated, with temperatures ranging from 70-120°C, depending on the reactivity of the coupling partners.[8][9]
Troubleshooting Guide: Low Yield & Side Reactions
Problem Area 1: Low or No Product Yield
When a Suzuki-Miyaura reaction fails or gives a low yield, a systematic approach is essential. The issue almost always lies with one of the core components: the catalyst system, the base, the solvent conditions, or the reagents themselves. Each reaction pairing can require specific fine-tuning.[10] Start by verifying the quality of your starting materials and solvent, then focus on the catalyst and base.
Below is a logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for low reaction yield.
Yes, the catalyst system is frequently the source of poor performance.
-
Causality (Expertise): The active catalyst is a Pd(0) species. Many common precatalysts, like Pd(OAc)₂, are Pd(II) and must be reduced in situ. If this reduction is inefficient or if the active Pd(0) is oxidized, the catalytic cycle will halt. The ligand's role is to stabilize the Pd(0) center, facilitate oxidative addition, and prevent the formation of inactive palladium black. For an electron-poor boronic ester like 4-cyanophenylboronic acid pinacol ester, coupling with an electron-poor aryl halide can be challenging and may require a highly active catalyst system.[10]
-
Solutions & Protocols:
-
Ensure Anaerobic Conditions: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation and promoting side reactions like homocoupling.[3] Always thoroughly degas your solvent and maintain an inert (Argon or Nitrogen) atmosphere.[8]
-
Vary the Ligand: Simple phosphine ligands like PPh₃ may not be sufficient. Switch to more electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃, PCy₃) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for challenging couplings, including those with aryl chlorides.[11]
-
Use a Pre-catalyst: Modern pre-catalysts (e.g., XPhos-Pd-G3) are designed for stability and controlled activation, often providing more consistent results than generating the active catalyst in situ.
-
| Catalyst / Ligand System | Typical Substrates | Key Characteristics |
| Pd(PPh₃)₄ | Aryl iodides, bromides | Classic, but can be slow for less reactive partners. |
| Pd(OAc)₂ / P(t-Bu)₃ or PCy₃ | Aryl bromides, triflates, chlorides | More active for challenging substrates.[11] |
| Pd₂(dba)₃ / XPhos or SPhos | Sterically hindered substrates | Bulky biarylphosphine ligands excel in difficult couplings. |
| [Pd(IPr)(allyl)Cl] (NHC-based) | Aryl chlorides, amides | Highly active and thermally stable catalyst systems.[12] |
The base plays a critical, multifaceted role, and its choice is not trivial.
-
Causality (Expertise): The primary role of the base is to facilitate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[2] The base reacts with the boronic ester to form a more nucleophilic boronate species (-ate complex), which more readily transfers its organic group to the palladium center.[1][7] For the relatively electron-poor 4-cyanophenyl group, efficient formation of this ate complex is vital. Furthermore, the solubility of the inorganic base in the reaction medium can significantly impact its effectiveness.[13]
-
Solutions & Protocols:
-
Switch to a Stronger/More Soluble Base: If K₂CO₃ is ineffective, switching to K₃PO₄ or Cs₂CO₃ is a common strategy. Cesium carbonate is often more effective due to its higher solubility in organic solvents and the beneficial effect of the cesium cation.
-
Ensure Water is Present: For bases like carbonates and phosphates, a small amount of water is often necessary to both solubilize the base and facilitate the formation of the active boronate species.[3] A typical solvent ratio is 5:1 to 10:1 organic solvent to water.
-
Avoid Amine Bases: Amine bases can sometimes act as a source of hydrides, leading to a dehalogenation side reaction on the electrophile.[3]
-
| Base | pKa (of conjugate acid) | Common Solvents | Notes |
| K₂CO₃ | 10.3 | Dioxane/H₂O, THF/H₂O | Standard, cost-effective choice. May require heating. |
| K₃PO₄ | 12.3 | Dioxane, Toluene, DMF | Stronger base, often improves yields for less reactive partners.[13] |
| Cs₂CO₃ | 10.3 | Dioxane, THF, Toluene | Highly effective due to good solubility and cation effects.[8] |
| NaOt-Bu | ~19 | Toluene, Dioxane | Very strong, but can promote side reactions. Use with caution. |
Problem Area 2: Common Side Products
This is a classic Suzuki-Miyaura side reaction.
-
Causality (Expertise): The formation of a biaryl product from the coupling of two boronic ester molecules is known as homocoupling. This side reaction is primarily promoted by the presence of molecular oxygen and Pd(II) species.[3] If the Pd(0) catalyst is oxidized to Pd(II) by air, the Pd(II) can catalyze the homocoupling pathway, consuming your valuable boronic ester.[3]
-
Solutions & Protocols:
-
Rigorous Degassing: This is the most critical preventative measure. Use a robust degassing technique such as three freeze-pump-thaw cycles or sparging the solvent with an inert gas (Argon) for at least 30 minutes.[8]
-
Use a Pd(0) Source Directly: Using a catalyst that is already in the Pd(0) oxidation state, like Pd(PPh₃)₄, can sometimes reduce homocoupling compared to starting with a Pd(II) precatalyst, as it bypasses the in situ reduction step.
-
Minimize Reaction Headspace: Use a flask that is appropriately sized for the reaction volume to minimize the amount of potential oxygen contamination.
-
Dehalogenation is a reductive side reaction that competes with the desired cross-coupling.
-
Causality (Expertise): After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Aryl-Pd(II)-X intermediate is supposed to undergo transmetalation. However, if a source of hydride is available, it can displace the halide, forming an Aryl-Pd(II)-H species. This intermediate can then undergo reductive elimination to form the dehalogenated arene and regenerate Pd(0).[3] Common hydride sources include amine bases, alcoholic solvents, or even trace water under certain conditions.[3]
-
Solutions & Protocols:
-
Change the Base: If you are using an amine-based base (e.g., triethylamine), switch to an inorganic base like K₃PO₄ or K₂CO₃.
-
Change the Solvent: If you are using an alcohol as a solvent or co-solvent, switch to an aprotic solvent like dioxane, toluene, or DMF.
-
Ensure Anhydrous Conditions (If Appropriate): While some water is often beneficial, excessive amounts or specific reaction conditions can sometimes promote dehalogenation. If you suspect this is the case, try running the reaction under strictly anhydrous conditions.
-
While less common under standard Suzuki conditions, hydrolysis of the nitrile is a valid concern under harsh conditions.
-
Causality (Expertise): The nitrile group is generally stable. However, prolonged heating at high temperatures in the presence of a strong acid or base (especially aqueous base) can lead to its hydrolysis, first to a primary amide (-CONH₂) and then to a carboxylic acid (-COOH).[14] If your reaction requires very high temperatures (>120°C) for an extended period (>24 hours) with a strong base, this side reaction becomes more probable.
-
Solutions & Protocols:
-
Lower the Reaction Temperature: Use a more active catalyst system (see Q5) that allows the reaction to proceed at a lower temperature. Microwave irradiation can sometimes promote the reaction at lower bulk temperatures over shorter times.[15]
-
Reduce Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-exposure to the basic conditions.
-
Use a Milder Base: If possible, use the mildest base that still provides an acceptable reaction rate (e.g., K₂CO₃ instead of Cs₂CO₃ or a hydroxide base).
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or N₂) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of Dioxane and 1 mL of water) via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.04 mmol, 4 mol%)) to the flask under a positive pressure of inert gas.
-
Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Solvent Degassing (Freeze-Pump-Thaw)
This is the most effective method for removing dissolved oxygen.
-
Place the solvent in a robust Schlenk flask that is no more than half full.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen solid, open the flask to a high-vacuum line and evacuate for 5-10 minutes.
-
Close the flask to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles evolve from the thawing liquid.
-
Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.
-
After the final cycle, backfill the flask with an inert gas. The solvent is now ready for use.
Visualizing the Mechanism
Understanding the catalytic cycle is key to rational troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]
-
NIH National Library of Medicine. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
NIH National Library of Medicine. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
-
NIH National Library of Medicine. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
NIH National Library of Medicine. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
NIH National Library of Medicine. Organoborane coupling reactions (Suzuki coupling). [Link]
-
MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
- Google Patents. Hydrolysis of nitriles to carboxylic acids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 15. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
Technical Support Center: Purification of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Welcome to the technical support guide for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile reagent. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a neopentyl glycol boronic ester, a class of compounds widely used in Suzuki-Miyaura cross-coupling reactions. While valuable, these reagents can present significant purification challenges. The primary difficulties arise from their sensitivity to hydrolysis and their chromatographic behavior.[1][2][3] Understanding the nature of potential impurities and the stability of the target compound is crucial for successful purification.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile.
Question 1: My crude product is an oil that won't solidify. How can I purify it?
Answer:
It is not uncommon for boronic esters to be isolated as oils or semi-solids, which can make handling and purification difficult.[4] This can be due to residual solvent or the presence of impurities that inhibit crystallization.
Recommended Protocol: Recrystallization from a Toluene/Heptane Solvent System
This method is effective for inducing crystallization and removing nonpolar impurities.
-
Dissolution: Dissolve the crude oil in a minimal amount of warm toluene.
-
Induce Crystallization: While stirring, slowly add heptane as an anti-solvent until the solution becomes cloudy.
-
Cooling: Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (2-8°C) or freezer (-20°C) to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold heptane, and dry under vacuum.
Causality: Toluene is a good solvent for the aromatic boronic ester, while heptane is a poor solvent. The gradual addition of heptane reduces the overall solubility of the product, forcing it to crystallize out of the solution, leaving more soluble impurities behind.
Question 2: After purification, I still see impurities in my NMR spectrum. What are they and how can I remove them?
Answer:
Common impurities in the synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile include:
-
Starting Materials: Unreacted 4-cyanophenylboronic acid or 4-bromobenzonitrile.
-
Boronic Acid: 4-Cyanophenylboronic acid, formed from the hydrolysis of the ester.[3]
-
Boroxine: A trimeric anhydride of the boronic acid, formed from dehydration.[5]
-
Bis(neopentyl glycolato)diboron: An excess borylating reagent that can be difficult to remove.[4]
Troubleshooting Workflow:
Sources
- 1. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
decomposition of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile during reaction
The following technical support guide addresses the stability and decomposition profiles of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile , a neopentyl glycol boronic ester used frequently in Suzuki-Miyaura cross-couplings.
Subject: Troubleshooting Decomposition of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile Ticket ID: B-CN-NEO-001 Applicable For: Suzuki-Miyaura Coupling, Chan-Lam Coupling, Storage & Handling.
Executive Summary
This compound is the neopentyl glycol (Bneop) ester of 4-cyanophenylboronic acid. While neopentyl esters are generally crystalline and easier to handle than free boronic acids, this specific molecule presents a high risk of protodeboronation .
The electron-withdrawing nitrile (-CN) group at the para position significantly destabilizes the C-B bond in the presence of Lewis bases, accelerating the cleavage of the boron moiety and yielding benzonitrile as the primary decomposition byproduct.
Module 1: The Primary Failure Mode (Protodeboronation)
The Issue: Users often observe the disappearance of the starting material and the formation of benzonitrile (the hydrodeboronated product) rather than the desired cross-coupled product. This is not a random degradation; it is a chemically driven process dictated by the electronics of the benzene ring.
The Mechanism:
-
Base Attack: In catalytic cycles (like Suzuki coupling), a base (e.g., hydroxide, carbonate) coordinates to the boron atom to activate it for transmetalation, forming a tetrahedral boronate "ate" complex.
-
Electronic Destabilization: The nitrile group is strongly electron-withdrawing (EWG). It pulls electron density away from the aromatic ring, making the ring electron-deficient.
-
C-B Bond Cleavage: The electron deficiency stabilizes the transition state for the cleavage of the C-B bond. If the transmetalation to Palladium is slow, the "ate" complex will instead grab a proton (from water or solvent), severing the C-B bond.
Visualization: Protodeboronation Pathway
The following diagram illustrates the competing pathways between the desired Transmetalation and the undesired Protodeboronation.
Caption: Figure 1. The "Ate" complex bifurcation. The electron-withdrawing nitrile group accelerates the red pathway (decomposition) if the green pathway (catalysis) is not kinetically dominant.
Module 2: Troubleshooting & Optimization
Use this decision matrix to troubleshoot low yields or disappearing starting material.
Base Selection (The Critical Variable)
The choice of base is the single most important factor for this substrate. Strong bases (hydroxides, alkoxides) rapidly generate the "ate" complex. If the catalyst isn't ready, the complex decomposes.
| Base Type | Risk Level | Recommendation | Context |
| Hydroxides (NaOH, KOH) | CRITICAL | Avoid | Too aggressive; causes rapid protodeboronation of EWG-aryl boronates. |
| Carbonates (K2CO3, Cs2CO3) | HIGH | Use with Caution | Standard for Suzuki, but often too basic for this substrate in aqueous media. |
| Phosphates (K3PO4) | MODERATE | Preferred | Anhydrous K3PO4 is often the "Goldilocks" base for unstable boronates. |
| Fluorides (KF, CsF) | LOW | Highly Recommended | Anhydrous fluoride sources activate boron without high basicity, minimizing protonolysis. |
Solvent Systems & Water
-
The Problem: Water is the proton source for decomposition. While Suzuki coupling usually requires water, excess water with this specific nitrile substrate is fatal.
-
The Fix:
-
Switch to anhydrous conditions using CsF or K3PO4 as the base.
-
If water is required for the catalyst, use a minimum amount (e.g., 10:1 Dioxane:Water) rather than 1:1.
-
Catalyst Activity
-
The Problem: If the Oxidative Addition (OA) of the aryl halide to the Palladium is slow, the boronate waits in the "ate" form and eventually decomposes.
-
The Fix: Use a highly active catalyst system (e.g., Pd(dppf)Cl2 or XPhos Pd G2 ) to ensure the Palladium cycle is faster than the decomposition rate.
Module 3: Storage & Handling FAQ
Q: Is the neopentyl glycol ester more stable than the pinacol ester? A: Generally, no . While neopentyl glycol (Bneop) esters crystallize well, they are sterically less hindered than pinacol (Bpin) esters. This lack of steric bulk around the boron atom makes them more susceptible to nucleophilic attack (by base or water) compared to pinacol esters. Treat Bneop esters as "intermediate stability" reagents—better than free acids, but more reactive than Bpin.
Q: I see a new spot on TLC that is not my product or starting material. What is it? A: If the spot is less polar than the boronate, it is likely benzonitrile (formed via protodeboronation). If it is very polar and stays on the baseline, it may be the free boronic acid (formed via hydrolysis of the neopentyl glycol group).
Q: Can I purify this compound on silica gel? A: Yes, but with caveats. Neopentyl esters can hydrolyze on acidic silica.
-
Protocol: Add 1% Triethylamine (Et3N) to your eluent to neutralize the silica acidity.
-
Speed: Perform the column quickly; do not leave the compound on the column overnight.
Module 4: Recommended Experimental Protocol
For the coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile with an aryl bromide.
-
Reagents:
-
1.0 equiv Aryl Bromide
-
1.2 equiv Neopentyl Boronate (The Nitrile substrate)
-
0.05 equiv Pd(dppf)Cl2·DCM (Robust catalyst)
-
3.0 equiv K3PO4 (anhydrous) or KF
-
-
Solvent: 1,4-Dioxane (Anhydrous).
-
Procedure:
-
Charge solids into a vial.
-
Evacuate and backfill with Argon (3x).[1] Oxygen promotes oxidative decomposition.
-
Add anhydrous Dioxane.
-
Heat to 80°C. Note: Do not overheat (>100°C) as thermal deboronation accelerates significantly for electron-deficient rings.
-
-
Monitoring: Check by LCMS after 2 hours. If starting material remains but product is forming, add small portions of water (degassed) only if conversion stalls, as some water helps dissolve the inorganic base.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-433.
-
Source:[Link]
- Relevance: Defines the mechanism of protodeboronation and the stability hierarchy of boronic esters.
-
-
Cox, P. A., et al. (2010). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 50, 664.
-
Source:[Link]
- Relevance: Explains the kinetic balance between transmetalation and decomposition for unstable boron
-
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Suzuki−Miyaura Coupling of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Source:[Link]
- Relevance: Provides protocols specifically designed for electron-deficient/unstable aryl boron species.
-
Sources
Technical Support Center: Troubleshooting Reactions with 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot challenges encountered when using this reagent, primarily in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide in-depth, field-proven insights that blend technical accuracy with practical, actionable advice.
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is the neopentyl glycol ester of 4-cyanophenylboronic acid. The neopentyl glycol protecting group confers significantly greater stability compared to the corresponding boronic acid, making it more resistant to common failure pathways like protodeboronation and oxidative degradation.[1][2] However, its unique stability and electronic properties—driven by the electron-withdrawing nitrile group—necessitate specific considerations for successful reactivity.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Suzuki-Miyaura reaction has a low or zero yield. Where should I begin troubleshooting?
A failed Suzuki-Miyaura coupling can be attributed to several factors, often acting in concert. A systematic approach is critical to identifying the root cause. The primary areas to investigate are the integrity of your starting materials, the activity of the catalytic system, and the reaction conditions.
Begin by confirming the integrity of all reagents. If they are verified, the issue likely lies within the catalytic cycle. The flowchart below outlines a logical progression for diagnosing the problem.
Caption: General troubleshooting workflow for a failed Suzuki-Miyaura reaction.
FAQ 2: How can I confirm the quality of my 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile?
While neopentyl glycol esters are robust, they are not impervious to degradation, especially with improper storage or handling.[2]
A. Storage and Handling: This reagent should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox).[3] The primary degradation pathway is hydrolysis of the boronic ester back to the boronic acid, which can then undergo further decomposition.
B. Visual Inspection: The compound should be a white to off-white solid.[4] Any significant discoloration or a "gummy" appearance may suggest impurity or degradation.
C. Analytical Verification (¹H NMR): The most reliable method for quality control is ¹H NMR spectroscopy. The presence of free neopentyl glycol or 4-cyanophenylboronic acid indicates hydrolysis.
| Protocol 1: QC of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile via ¹H NMR |
| 1. Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. |
| 2. Acquisition: Acquire a standard ¹H NMR spectrum. |
| 3. Analysis: Compare the spectrum to the expected chemical shifts and integration values. |
| Structure | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (ortho to -CN) | ~7.85 | d | 2H | |
| Ar-H (ortho to -B) | ~7.65 | d | 2H | |
| -O-CH ₂- | ~3.78 | s | 4H | |
| -C(CH ₃)₂ | ~1.03 | s | 6H | |
| Note: Shifts are approximate and can vary slightly based on solvent and concentration. |
A clean spectrum with correct integrations is a strong indicator of high-purity starting material.
FAQ 3: My starting materials are pure, but the reaction is sluggish or fails. Could the palladium catalyst be the issue?
Absolutely. The palladium catalyst is the heart of the reaction, and its performance is dictated by its oxidation state, ligand environment, and stability under the reaction conditions.
A. Choice of Catalyst and Pre-catalyst: Palladium-catalyzed cross-coupling reactions require a Pd(0) species to enter the catalytic cycle.[5] While Pd(0) sources like Pd(PPh₃)₄ can be used directly, they can be sensitive to air and have a limited shelf life.
More commonly, stable Pd(II) pre-catalysts such as PdCl₂(dppf) or Pd(OAc)₂ are used.[5] These require in situ reduction to the active Pd(0) state. This reduction can sometimes be a failure point if not handled correctly.[5]
B. Catalyst Deactivation Pathways:
-
Oxidation: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and reagents is a primary cause of catalyst death, leading to the formation of palladium black (inactive elemental Pd).[1][6]
-
Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be oxidized, altering the catalyst structure and activity.[5]
-
Formation of Off-Cycle Species: The catalyst can be sequestered in unreactive complexes, effectively removing it from the catalytic cycle.[7]
C. Ligand Selection for this Substrate: The 4-cyanophenyl group is electron-deficient. This generally makes the transmetalation step (transfer from boron to palladium) the rate-limiting step. To accelerate this, electron-rich and sterically bulky phosphine ligands are often beneficial.
| Ligand Class | Examples | Rationale for Use with this Substrate |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly electron-rich and bulky; promote both oxidative addition and reductive elimination. Excellent general choice for challenging couplings. |
| Bidentate Ligands | dppf, Xantphos | Offer greater stability to the palladium center, potentially reducing catalyst decomposition at high temperatures.[8] |
| Simple Phosphines | PPh₃, PCy₃ | PPh₃ is a classic but often less effective choice for electron-deficient systems. PCy₃ is more electron-rich and can be more effective. |
If your reaction is failing with a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system using a Buchwald-type ligand.
FAQ 4: I'm observing significant side products like homocoupling and protodeboronation. How can I suppress these?
Side reactions compete with your desired cross-coupling and are often indicative of suboptimal conditions.
A. Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic ester with a hydrogen atom. While 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is designed to be resistant to this, it can still occur under harsh conditions (e.g., excess water, overly strong base, or prolonged reaction times at high temperatures).[2][9]
-
Solution: Ensure your reaction is run under anhydrous or carefully controlled aqueous conditions. Use the mildest base that is effective (e.g., K₂CO₃ or K₃PO₄ instead of stronger hydroxides if possible).
B. Homocoupling: This is the coupling of two molecules of the same starting material (Aryl-X + Aryl-X → Aryl-Aryl or Boronic Ester + Boronic Ester → Aryl-Aryl).
-
Aryl Halide Homocoupling: Often occurs before the boronic ester has a chance to react. It is promoted by electron-rich ligands and can be a sign that transmetalation is too slow.
-
Boronic Ester Homocoupling: This is often promoted by the presence of Pd(II) species and oxygen.[1] If your Pd(II) pre-catalyst is not efficiently reduced to Pd(0), or if oxygen enters the system, homocoupling can dominate.[1]
-
Solution: Meticulous degassing is crucial.[1] Using a well-defined Pd(0) source or ensuring efficient in situ reduction can help. Adjusting the ligand to one that promotes faster cross-coupling over homocoupling can also be effective.
Mechanistic Insight & Key Failure Points
Understanding the catalytic cycle is key to rational troubleshooting. Each step presents a potential point of failure.
Caption: The Suzuki-Miyaura catalytic cycle with key failure points highlighted.
Expert Insights on the Cycle:
-
Oxidative Addition: This step is generally fast for aryl iodides and bromides but can be slow for aryl chlorides. For chlorides, a highly electron-rich ligand (like an SPhos or RuPhos) is often required.
-
Transmetalation: This is frequently the rate-determining step, especially with stable boronic esters. The base plays a crucial role here, not just as a scavenger but by activating the boronic ester to form a more nucleophilic "ate" complex, [Ar'B(OH)(OR)₂]⁻, which facilitates the transfer of the aryl group to the palladium center.[10] Some studies suggest that boronic esters can transmetalate directly without prior hydrolysis, a process that is highly dependent on the base and solvent system.[11][12] For the neopentyl glycol ester, a strong but non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often ideal.
-
Reductive Elimination: This step forms the C-C bond and regenerates the active Pd(0) catalyst. It is typically fast, especially when promoted by bulky ligands.
Recommended Protocol
This general protocol is a robust starting point for the Suzuki-Miyaura coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile with a generic aryl bromide. Optimization may be required for specific substrates.
| Protocol 2: General Procedure for Suzuki-Miyaura Coupling |
| 1. Reagent Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv). |
| 2. Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2 mol %) and ligand (if separate). The vial is sealed with a septum cap. |
| 3. Degassing: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. |
| 4. Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/Water 4:1, to make a 0.1 M solution with respect to the aryl halide) via syringe. The solvent must be thoroughly degassed by bubbling with inert gas for at least 30 minutes prior to use.[13] |
| 5. Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C. |
| 6. Monitoring: Monitor the reaction progress by TLC or LC-MS after 1 hour and then periodically until the limiting reagent is consumed (typically 4-12 hours). |
| 7. Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. |
| 8. Purification: Purify the crude residue by flash column chromatography on silica gel. |
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4257-4268. Retrieved from [Link]
-
Ncube, B., & Fotsing, J. R. (2020). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 25(23), 5556. Retrieved from [Link]
-
Bar-Ziv, R., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2025). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. Retrieved from [Link]
-
SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Retrieved from [Link]
-
Journal of the American Chemical Society. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
PubMed. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Retrieved from [Link]
-
PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (2015). Bifurans via Palladium-Catalyzed Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. Retrieved from [Link]
-
Reddit. (2021). Tricky Suzuki. Retrieved from [Link]
-
ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
FAO AGRIS. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). 1H NMR of (4R,5R)-Dimethyl-2,2-dipropyl-1,3-dioxolane-4,5-dicarboxylate ((R,R)-1b) (CDCl3) 13C NMR of (R,R) -. Retrieved from [Link]
-
Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]
-
Chirik Group. (2022). Transmetalation of Boron reagents. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2010). (-)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4,7-dihydro-1,3-dioxepine. Retrieved from [Link]
-
LookChem. (n.d.). High quality 4-Cyanophenylboronic acid,neopentyl glycol ester with factory price. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. High quality 4-Cyanophenylboronic acid,neopentyl glycol ester with factory price, CasNo.214360-44-8 Hangzhou Lingrui Chemical Co.,Ltd. China (Mainland) [lingruichemical.lookchem.com]
- 4. 4-Cyanophenylboronic Acid | 126747-14-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
common mistakes when using 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Welcome to the technical support guide for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.
Frequently Asked Questions (FAQs)
Q1: What is 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile and what are its primary applications?
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is an arylboronic ester compound. The neopentyl glycol protecting group provides distinct stability and reactivity properties compared to other common boronic esters like the pinacol ester. Its primary application is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to introduce a 4-cyanophenyl group into a target molecule. This moiety is a common structural motif in pharmaceuticals and functional materials.
Q2: How should I properly store and handle this reagent?
This reagent should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature, though refrigeration (2-8°C) in a cool, dark place is also recommended for long-term stability.[1] Boronic esters can be sensitive to moisture and air, which can lead to hydrolysis and degradation. Always handle the compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[2]
Q3: What are the key advantages of using a neopentyl glycol boronic ester over a pinacol ester or the free boronic acid?
While boronic acids are commonly used, they can be prone to instability and side reactions like protodeboronation.[3] Boronic esters, such as the neopentyl glycol and pinacol derivatives, offer increased stability.[4] Kinetic studies have shown that electron-rich neopentyl glycol esters can lead to increased rates of transmetalation in the Suzuki-Miyaura catalytic cycle compared to the corresponding boronic acid.[3] This can result in faster reaction times and potentially higher yields.
| Boron Species | General Stability | Common Applications | Key Considerations |
| Arylboronic Acid | Moderate; prone to protodeboronation and boroxine formation | Widely used in Suzuki-Miyaura coupling | May require careful optimization of reaction conditions to minimize decomposition. |
| Pinacol Boronic Ester | Good; generally more stable than boronic acids | Very common in Suzuki-Miyaura coupling and Miyaura borylation | Can sometimes exhibit slower reaction rates compared to other esters.[3] |
| Neopentyl Glycol Boronic Ester | Good; offers a balance of stability and reactivity | Suzuki-Miyaura coupling | Can lead to enhanced reaction rates.[3] |
Troubleshooting Guides for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its success depends on the careful interplay of multiple components. The presence of an electron-withdrawing cyano group on the boronic ester adds another layer of consideration.
The Suzuki-Miyaura Catalytic Cycle
Sources
- 1. Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimization of 4-Cyanophenyl Neopentyl Boronate Coupling
Reagent Focus: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile Common Name: 4-Cyanophenylboronic acid neopentyl glycol ester Failure Mode: Oxidative Homocoupling (Formation of 4,4'-dicyanobiphenyl)
Executive Summary & Reagent Profile
The Challenge: You are working with a neopentyl glycol (Bne) ester.[1] Unlike pinacol esters, Bne esters are exceptionally stable toward hydrolysis and chromatography. However, this stability comes at a kinetic cost: they are often sluggish in transmetallation compared to free boronic acids.
The Specific Risk:
The 4-cyano group is electron-withdrawing, making the boron center Lewis acidic and reactive. However, the nitrile nitrogen is a potent ligand that can coordinate to Palladium (Pd), effectively "poisoning" the catalyst. When the catalytic cycle stalls due to this coordination or the steric bulk of the ester, trace Oxygen (
Troubleshooting Module: The "Hidden" Oxygen Factor
Symptom: You observe significant biaryl formation (homocouple) despite using correct stoichiometry (1:1 or 1.1:1).
Root Cause: "Glaser-type" Oxidative Homocoupling. This mechanism is not a random side reaction; it is driven exclusively by the presence of an oxidant (usually atmospheric
The Mechanism of Failure
In the absence of oxygen, Pd(0) undergoes oxidative addition with your halide. In the presence of oxygen, Pd(0) is oxidized to a peroxo-Pd(II) species, which avidly reacts with two molecules of your boronate to form the dimer.
Figure 1: The Parasitic Oxygen Cycle. Note how Oxygen short-circuits the catalyst, consuming the boronate before it can react with the aryl halide.
Protocol: Rigorous Degassing
Standard "balloon purging" is often insufficient for sluggish Bne esters.
| Method | Efficiency | Recommended For |
| Balloon Flush | Low | Robust, fast reactions only. Not recommended here. |
| Sparging | Medium | Bubbling Argon directly into the solvent for 15-20 mins. Acceptable for scale >5g. |
| Freeze-Pump-Thaw | High | The Gold Standard. Required for small scale (<1g) or sluggish reactions. |
Actionable Step: If you see homocoupling, switch to Freeze-Pump-Thaw (3 cycles) . Ensure your solvent is anhydrous but degassed before adding base if using an aqueous base system.
Troubleshooting Module: Catalyst & Ligand Engineering
Symptom: The reaction turns black (Pd precipitation) early, or conversion stops at 50%.
Root Cause: Nitrile Poisoning. The cyano group on your reagent is coordinating to the Pd center, displacing weak phosphines (like
The Solution: Bulky, Electron-Rich Ligands
You must use a ligand that binds to Pd more strongly than the nitrile nitrogen does.
-
Avoid:
or with simple phosphines. -
Recommended: Buchwald Pre-catalysts (Generation 3 or 4).
| Catalyst System | Why it Works |
| XPhos Pd G3 | The bulky biaryl backbone prevents the nitrile from coordinating. The electron-rich phosphine accelerates oxidative addition. |
| SPhos Pd G3 | Excellent for high stability. |
| Pd(dppf)Cl2 | The bidentate ligand "locks" the Pd, making it harder for the nitrile to displace the ligand. Good "workhorse" alternative. |
Expert Insight: The 4-cyano group makes the aryl ring electron-deficient. This slows down the transmetallation step. Using a highly active catalyst like XPhos compensates for this electronic drag.
Troubleshooting Module: The Hydrolysis Bottleneck
Symptom: Low yield, unreacted bromide, but no homocouple. Root Cause: The Neopentyl Glycol (Bne) ester is too stable. It is not hydrolyzing to the active boronic acid/ate-complex species fast enough to match the oxidative addition rate.
The "Water-Gate" Protocol
Unlike pinacol esters, Bne esters often require a distinct hydrolysis step or specific activation.
-
Water is Essential: Do not run this strictly anhydrous unless using specialized bases (see below). A solvent ratio of Dioxane:Water (4:1) or THF:Water (10:1) is critical to hydrolyze the Bne ester in situ.
-
Base Selection:
-
Standard:
(Often too weak for Bne esters). -
Better:
(3.0 equiv). The phosphate helps buffer the hydrolysis. -
Anhydrous Option: If you must avoid water, use TMSOK (Potassium Trimethylsilanolate) . It can activate the Bne ester directly without hydrolysis.
-
Figure 2: Activation Pathways for Neopentyl Glycol Esters.
Frequently Asked Questions (FAQs)
Q: Can I remove the homocouple (4,4'-dicyanobiphenyl) if it forms? A: It is difficult. The homocouple is non-polar and planar, often co-crystallizing with your product.
-
Tip: If the homocouple is present, try washing the crude solid with Dichloromethane (DCM) . The biphenyl impurity is often highly soluble in DCM, while many polar drug-like scaffolds are less so.
Q: My reaction stalls after 1 hour. Should I add more catalyst? A: No. If it stalls, the catalyst is likely dead (poisoned by the nitrile or precipitated). Adding more usually just adds cost.
-
Fix: Switch to XPhos Pd G3 and ensure the reaction is under a positive pressure of Argon.
Q: Does the "Slow Addition" rule apply here? A: Yes. If homocoupling is your primary issue, add the Boronate Reagent slowly (via syringe pump over 1 hour) to the mixture of Catalyst + Halide + Base.
-
Logic: This keeps the concentration of Boronate low, statistically favoring the Cross-Coupling (Boronate + Halide) over the Homocoupling (Boronate + Boronate).
References
-
Adamo, C. et al. (2006).[2] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society.
-
Lennox, A. J. J.[3] & Lloyd-Jones, G. C. (2014).[4] "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.[4]
-
Knapp, D. M. et al. (2010). "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate." Organic Letters.
-
Miyaura, N. (2002). "Cross-Coupling Reactions: A Practical Guide." Springer.[5] (Foundational Text on Suzuki Coupling Mechanisms).
Sources
Technical Support Center: Mastering Reactions with 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Welcome to the technical support guide for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, also known as 4-cyanophenylboronic acid pinacol ester. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices, offering robust troubleshooting strategies to ensure the success of your synthesis.
Section 1: Understanding the Reagent and the Suzuki-Miyaura Reaction
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is an air- and chromatography-stable boronate ester.[1] The pinacol protecting group enhances its stability compared to the free boronic acid, preventing facile decomposition via processes like protodeboronation or oxidation.[1][2] Its primary utility is as a coupling partner in the Suzuki-Miyaura reaction to install a 4-cyanophenyl group, a common structural motif in pharmaceuticals and functional materials.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, forming a carbon-carbon bond between an organoboron species and an organohalide, catalyzed by a palladium complex in the presence of a base.[3][4][5] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4] A successful workup and purification hinges on effectively separating the desired product from unreacted starting materials, the palladium catalyst, ligand byproducts, base, and boron-containing impurities.
Section 2: Standardized Workup & Purification Protocol
This section details a field-proven, multi-stage procedure for the workup and purification of a typical Suzuki-Miyaura reaction involving 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile.
Experimental Workflow Diagram
Caption: General experimental workflow from reaction completion to pure product.
Step-by-Step Methodology
1. Reaction Quenching & Initial Extraction:
-
Step 1.1: Once the reaction is deemed complete, cool the mixture to room temperature.
-
Step 1.2: Dilute the reaction mixture with an appropriate organic solvent for extraction (e.g., Ethyl Acetate, Toluene, or Dichloromethane). The choice depends on the product's solubility.
-
Step 1.3: Add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to the separatory funnel and shake gently. This step quenches any reactive species and begins the process of dissolving inorganic salts.
2. Targeted Impurity Removal via Aqueous Washes:
-
Step 2.1 (Optional Acidic Wash): If an inorganic base like K₃PO₄ or K₂CO₃ was used, a wash with a dilute acid (e.g., 1 M HCl) can help dissolve these salts into the aqueous phase.[6] Caution: This may promote hydrolysis of the pinacol ester.
-
Step 2.2 (Critical Basic Wash): To remove unreacted 4-cyanophenylboronic acid pinacol ester and its hydrolyzed form (4-cyanophenylboronic acid), wash the organic layer with a 1-2 M aqueous solution of NaOH.[7] The boronic acid/ester is converted to its water-soluble sodium boronate salt, which partitions into the aqueous layer.[8][9] Repeat this wash 1-2 times.
-
Expert Insight: This is the most crucial step for removing boron-containing impurities. Verify the removal by running a TLC of the organic layer against the starting boronic ester.
-
-
Step 2.3 (Brine Wash): Wash the organic layer with a saturated NaCl solution (brine). This helps to remove residual water from the organic phase and breaks up any emulsions.[6]
3. Isolation of Crude Product:
-
Step 3.1: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Step 3.2: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
4. Final Purification:
-
Method A: Recrystallization (Preferred for Solids):
-
Recrystallization is a highly effective method for obtaining analytically pure solid material.[10] The principle relies on the desired compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[11]
-
Procedure: Dissolve the crude product in the minimum amount of a suitable hot solvent. Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
-
Solvent Selection: See the table below for common solvent choices. For biphenyl nitrile-type compounds, alcohols like ethanol or methanol, or solvent pairs like Hexanes/Ethyl Acetate are often effective.[11][12]
-
-
Method B: Silica Gel Chromatography:
-
This method is necessary for oils or when recrystallization fails to remove impurities.
-
Expert Insight: Pinacol boronate esters can sometimes be unstable on standard silica gel, leading to hydrolysis or streaking.[9][13] If you need to purify a boronate ester itself (rather than its coupled product), using silica gel impregnated with boric acid can suppress over-adsorption and improve recovery.[14]
-
For typical biphenyl nitrile products, a gradient elution with a Hexanes/Ethyl Acetate system is a good starting point. For more polar compounds, a Dichloromethane/Methanol system may be required.[7]
-
| Recrystallization Solvent System | Comments | Polarity |
| Ethanol or Methanol | A good general-purpose solvent for moderately polar compounds. Often works well for biphenyl derivatives.[11] | Polar Protic |
| Hexanes / Ethyl Acetate | A common solvent pair. Dissolve in hot EtOAc and add hot hexanes until cloudy, then cool. | Non-polar / Polar Aprotic |
| Hexanes / Acetone | Another effective solvent pair, particularly for removing non-polar impurities.[12] | Non-polar / Polar Aprotic |
| Toluene | Good for less polar compounds; higher boiling point allows for dissolution of stubborn solids. | Non-polar |
| Water | Only suitable for highly polar, water-soluble solids. Generally not used for Suzuki products.[12] | Highly Polar |
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup and purification process in a question-and-answer format.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with a boron-containing impurity. How can I remove it post-purification? A1: The most effective way is to re-subject your material to a liquid-liquid extraction. Dissolve the impure product in a suitable organic solvent (like ethyl acetate) and wash it thoroughly with a 1M or 2M NaOH aqueous solution. This should convert the boron impurity into its water-soluble salt.[7][8] Afterwards, wash with brine, dry the organic layer, and re-isolate your product.
Q2: I see a significant amount of a symmetrical biaryl byproduct derived from the homocoupling of the boronic ester. What causes this? A2: Homocoupling is a common side reaction in Suzuki couplings. It is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture before the catalytic cycle is fully established.[15] To minimize this, ensure your reaction solvent and setup are rigorously degassed (e.g., by sparging with argon or nitrogen for 30 minutes) before adding the palladium catalyst.[16]
Q3: My reaction seems to stall, leaving a lot of unreacted aryl halide. What should I do? A3: This points to an issue with the reaction itself rather than the workup. Potential causes include an inactive catalyst, insufficient base, or too low a reaction temperature. First, ensure your catalyst is active and that all reagents are pure and dry. You may need to screen different ligands, bases, or solvents, or increase the reaction temperature to drive the reaction to completion.
Q4: I am trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What does this mean and how can I fix it? A4: "Oiling out" occurs when the product's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid. This can be caused by cooling the solution too quickly or using a solvent in which the product is too soluble.
-
Solution 1: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool much more slowly (e.g., by leaving it in a warm bath that is allowed to cool to room temperature overnight).
-
Solution 2: Try a different solvent or a solvent-pair system.[9][12] Dissolve the oil in a small amount of a "good" solvent (like acetone or ether) and slowly add a "poor" solvent (like hexanes) at an elevated temperature until the solution becomes persistently cloudy. Then, allow it to cool slowly.[12]
Q5: Can the pinacol ester hydrolyze during the workup? A5: Yes. While pinacol esters are relatively robust, they are susceptible to hydrolysis under certain conditions, such as exposure to strong acid or even silica gel during chromatography.[1][2][13] This forms the corresponding boronic acid. The recommended basic wash (Step 2.2) is effective at removing both the pinacol ester and its hydrolyzed boronic acid form.
References
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (n.d.). Retrieved from [Link]
- Method for producing Suzuki coupling compound catalysed by a nickel compound. (n.d.). Google Patents.
-
Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. (n.d.). PubMed Central. Retrieved from [Link]
-
RECRYSTALLISATION. (n.d.). Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Retrieved from [Link]
- Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
How to purify boronic acids/boronate esters?. (n.d.). ResearchGate. Retrieved from [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (n.d.). ACS Publications. Retrieved from [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (n.d.). PMC - NIH. Retrieved from [Link]
-
Can I remove boronic acid using Work up process?. (n.d.). ResearchGate. Retrieved from [Link]
-
Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with... (n.d.). ResearchGate. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Boronic acid synthesis by hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.). ResearchGate. Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
Why is methanol a good solvent to recrystallize biphenyl?. (n.d.). Homework.Study.com. Retrieved from [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (n.d.). ResearchGate. Retrieved from [Link]
-
Boronic acid pinacol ester deprotection. (n.d.). Reddit. Retrieved from [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. (n.d.). YouTube. Retrieved from [Link]
-
boronic esters. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Retrieved from [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (n.d.). MDPI. Retrieved from [Link]
-
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. mt.com [mt.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. homework.study.com [homework.study.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling with 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Topic: Troubleshooting Catalyst Poisoning & Activation Issues Product Focus: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS: 214360-44-8) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists
Executive Summary: The "Dual Challenge" Substrate
As a Senior Application Scientist, I often see researchers struggle with this specific building block. 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile presents a unique dual challenge in palladium-catalyzed cross-coupling (Suzuki-Miyaura):
-
The Nitrile "Poison": The benzonitrile moiety is a strong
-donor. It acts as a Lewis base, coordinating to the Palladium center and displacing phosphine ligands. This creates an inactive "poisoned" complex, often leading to catalyst death (Pd black precipitation) before the reaction completes. -
The Neopentyl "Lock": Unlike the ubiquitous pinacol ester (Bpin), the neopentyl glycol (5,5-dimethyl-1,3,2-dioxaborinan) ester is significantly more hydrolytically stable. While this improves shelf-life, it creates a high activation barrier. If the ester does not hydrolyze or transesterify in situ, transmetallation cannot occur.
This guide provides the diagnostic logic and protocols to overcome these competing failure modes.
Diagnostic Center: Troubleshooting Flowchart
Use this logic flow to identify whether your reaction is suffering from Nitrile Poisoning or Activation Failure .
Figure 1: Decision tree for diagnosing reaction failures based on visual and analytical cues.
Deep Dive: The Mechanism of Failure
The Nitrile Coordination (Poisoning)
In a standard catalytic cycle, the Palladium(0) species is stabilized by phosphine ligands (
-
The Problem: Linear nitriles bind "end-on" to soft metals like Pd. If your phosphine ligand is not bulky enough (e.g.,
), the nitrile displaces it. -
The Result: Formation of stable
or mixed species that lack the electron density required for oxidative addition. Once the phosphine is lost, the Pd atoms aggregate into catalytically inactive nanoparticles (Pd Black).
The Neopentyl Stability (Activation)
The neopentyl glycol backbone makes the boron atom less Lewis acidic compared to boronic acids or pinacol esters.
-
The Requirement: For transmetallation to occur, the boronic ester usually must be activated by a base to form a boronate anion
. -
The Bottleneck: Because the neopentyl ring is stable, this activation is slow. If the catalyst is fragile (see 3.1), it decomposes before the boronate is ready to react.
Optimized Experimental Protocols
Do not rely on "standard" Suzuki conditions (e.g.,
Protocol A: The "Bulky Ligand" Method (Recommended)
Best for: General coupling with aryl bromides/chlorides.
Rationale: We use XPhos or SPhos . These dialkylbiaryl phosphines are extremely bulky. They create a "roof" over the Pd center that physically blocks the linear nitrile from coordinating, while still allowing the flat aryl halide to undergo oxidative addition.
| Component | Equivalents | Role |
| Aryl Halide | 1.0 | Electrophile |
| Boronic Ester (Substrate) | 1.2 - 1.5 | Nucleophile (Excess required due to slow activation) |
| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst |
| XPhos | 0.04 (4 mol%) | CRITICAL: Bulky ligand prevents nitrile poisoning |
| K₃PO₄ | 3.0 | Base (Anhydrous or hydrated) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Water is mandatory to hydrolyze the neopentyl ester |
| Temp | 80°C - 100°C | High temp needed for neopentyl activation |
Step-by-Step:
-
Charge a reaction vial with Aryl Halide, Boronic Ester,
, XPhos, and .[1] -
Seal and purge with Argon/Nitrogen (3 cycles). Oxygen promotes homocoupling.
-
Add degassed Dioxane and Water via syringe.
-
Heat to 80°C. Monitor via LCMS.
-
Success Indicator: Solution turns dark red/brown but remains homogeneous (active catalyst).
-
Failure Indicator: Rapid formation of black powder (ligand failure).
-
Protocol B: The Anhydrous Activation (TMSOK)
Best for: Base-sensitive substrates where water must be avoided.
Rationale: Potassium Trimethylsilanolate (TMSOK) acts as a soluble, anhydrous hydroxide equivalent. It attacks the boron center directly to form the active boronate species without requiring hydrolysis.
| Component | Equivalents | Role |
| TMSOK | 1.5 - 2.0 | Activator (forms silicate-boronate intermediate) |
| Solvent | THF or DME | Anhydrous |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Bidentate ligand resists displacement |
Visualizing the Competition Pathway
The diagram below illustrates why standard ligands fail and how bulky ligands protect the cycle.
Figure 2: The bifurcation between productive coupling and nitrile-induced catalyst poisoning.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction turn black immediately upon heating? A: This is the hallmark of "Nitrile Poisoning." Your phosphine ligands are dissociating, and the nitrile is coordinating to the Pd, destabilizing it.
-
Fix: Switch from monodentate
to bidentate ligands (dppf, dppe) or bulky Buchwald ligands (XPhos, SPhos). Increase ligand-to-metal ratio to 2:1 or 3:1.
Q2: Can I use the Pinacol (Bpin) ester instead?
A: Yes, and it is often more reactive. However, the neopentyl ester is frequently used because it is easier to crystallize and purify during the synthesis of the boronic ester itself. If you cannot get the neopentyl ester to react, converting it to the free boronic acid (using
Q3: The reaction stays clear, but I only see Starting Material (SM) by LCMS. A: The catalyst is alive, but the boronate is dormant. The neopentyl group is too stable.
-
Fix: You need more water or a stronger base. Ensure you are using at least 4-5 equivalents of water in your solvent mix (e.g., Dioxane/H2O 4:1). Switch base from Carbonate (
) to Phosphate ( ) or Hydroxide ( ).
Q4: Is the nitrile group reacting? A: It is possible but rare under standard Suzuki conditions. However, if you use strong Lewis acids or very high temperatures (>120°C), the nitrile can hydrolyze to an amide. Stick to <100°C and avoid acidic additives.
References
-
Sherwood, J. et al. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." Organic Process Research & Development, 2016.[2]
-
Miyaura, N. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[1]
-
Buchwald, S. L. et al. "Universal Catalysts for the Suzuki-Miyaura Coupling." Journal of the American Chemical Society, 2007.[1][3]
-
Denmark, S. E. et al. "Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling: The Role of the Base." Journal of the American Chemical Society, 2002.[3]
-
Lennox, A. J. J. et al. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.
Sources
Validation & Comparative
A Senior Application Scientist’s Guide to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile: Enhancing Stability and Efficiency in Biaryl Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction: The Synthetic Challenge of Cyano-Substituted Biaryls
In the landscape of modern drug discovery and materials science, the cyano-substituted biaryl motif is a cornerstone. These structures are integral to a vast array of pharmaceuticals, agrochemicals, and organic electronics. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the critical aryl-aryl bond, a testament to its reliability and functional group tolerance, an achievement recognized with the 2010 Nobel Prize in Chemistry.[1] However, the efficiency and reproducibility of this powerful reaction are heavily dependent on the quality and nature of the organoboron reagent.
The simplest precursor, 4-cyanophenylboronic acid, is fraught with inherent instability. It is prone to protodeboronation and can readily form trimeric boroxine anhydrides upon standing, which complicates accurate measurement and can lead to inconsistent reaction outcomes.[2] To circumvent these issues, chemists have turned to boronic esters as more stable and reliable alternatives. While pinacol esters are widely used, this guide will provide a detailed, data-driven comparison illustrating the distinct advantages of using the neopentyl glycol-derived boronate ester, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile . We will explore its superior stability, handling characteristics, and performance in the Suzuki-Miyaura coupling, positioning it as a premier reagent for researchers demanding precision and reproducibility.
The Neopentyl Glycol Advantage: A Comparative Analysis
The choice of the diol used to protect the boronic acid functional group is not trivial; it directly impacts the reagent's stability, reactivity, and handling. The neopentyl glycol backbone of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile offers a superior balance of these properties compared to both the parent boronic acid and the more common pinacol ester.
Enhanced Stability and Handling
Free boronic acids are often unstable, making their storage and handling challenging.[3] Boronic esters, by shielding the boron atom, are significantly more stable towards moisture and air.[4] This stability translates to a longer shelf-life and the ability to be purified via standard column chromatography.[2][4]
The stability of boronic esters is influenced by steric hindrance around the boron atom.[2][5] Neopentyl glycol provides greater steric bulk than pinacol, leading to a boronic ester with enhanced thermodynamic stability. This increased stability minimizes degradation during storage and reaction setup, ensuring that the stoichiometry of the reaction is precise.
| Reagent Type | Structure | Key Stability Characteristics | Handling & Purification |
| Boronic Acid | 4-Cyanophenylboronic acid | Prone to protodeboronation and trimerization (boroxine formation). Sensitive to air and moisture.[2][3] | Often difficult to purify; quantitative assay can be complex.[2] |
| Pinacol Ester | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | More stable than boronic acid but can be prone to hydrolysis and deboronation.[3][4] | Generally a stable solid, amenable to column chromatography.[2][4] |
| Neopentyl Glycol Ester | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | Thermodynamically more stable than pinacol esters due to increased steric hindrance.[5] Highly resistant to hydrolysis. | A robust, crystalline solid that is easy to handle, weigh, and purify. |
Optimized Reactivity and Reaction Efficiency
While extreme stability can sometimes lead to sluggish reactivity, neopentyl glycol boronate esters strike an optimal balance. In the critical transmetalation step of the Suzuki-Miyaura cycle, the boronate ester must be activated by a base to form a more nucleophilic "ate" complex. Kinetic studies have shown that while pinacol esters may react faster in some systems, neopentyl glycol esters provide a significant rate enhancement compared to the free boronic acid.[1]
Crucially, recent studies have demonstrated that the combination of neopentyl glycol boronate esters with specific bases, such as potassium trimethylsilanolate (TMSOK), under anhydrous conditions can lead to a dramatic acceleration in reaction rates—up to 10-fold faster than traditional methods using boronic acids—and significantly improved isolated yields.[6] This synergy overcomes the slightly lower intrinsic reactivity compared to pinacol esters while retaining superior stability.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura cycle. The boronate ester's stability and reactivity are key in the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust method for the palladium-catalyzed Suzuki-Miyaura coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile with a representative aryl bromide.
Materials and Reagents
-
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (1.1 equiv.)
-
Aryl Bromide (e.g., 4-Bromoanisole) (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (1.1 mmol), Pd(dppf)Cl₂ (0.02 mmol), and anhydrous K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The biphasic system is common for Suzuki couplings, with the base residing primarily in the aqueous phase.[7]
-
Reaction Execution: Seal the flask and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (20 mL), followed by brine (20 mL) to remove residual inorganic salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure biaryl product.
Diagram: Experimental Workflow
Caption: A self-validating workflow for reproducible Suzuki-Miyaura coupling from setup to purified product.
Conclusion: A Superior Reagent for Demanding Syntheses
For researchers and drug development professionals, access to reliable, stable, and efficient reagents is paramount. 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile represents a significant improvement over its parent boronic acid and offers tangible benefits compared to the more common pinacol ester. Its enhanced thermal and hydrolytic stability simplifies handling, storage, and purification, leading to more reproducible and predictable reaction outcomes. When paired with modern catalytic systems, it drives Suzuki-Miyaura couplings to completion with high efficiency and yield. By adopting this neopentyl glycol-protected reagent, chemists can streamline the synthesis of valuable cyano-substituted biaryls, accelerating the pace of innovation in medicinal chemistry and materials science.
References
- Vertex AI Search. (2024). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters.
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Available from: [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. Retrieved from [Link]
-
Butt, A. R., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5434. Available from: [Link]
- Google Patents. (2004). Method for producing Suzuki coupling compound catalysed by a nickel compound. EP1439157B1.
-
De la Rosa, M. A., et al. (2005). Synthesis of substituted 2-cyanoarylboronic esters. Tetrahedron Letters, 46(2), 313-316. Available from: [Link]
-
ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
University of Manchester. (2015). Formation of C(sp(2))-Boronate Esters by Borylative Cyclization of Alkynes Using BCl3. Retrieved from [Link]
-
Wang, D. Z., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (108), 53662. Available from: [Link]
-
American Chemical Society. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]
-
ResearchGate. (2007). A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new phthalocyanines substituted with four benzo[d]thiazol-2-ylthio groups. Retrieved from [Link]
-
DR-NTU, Nanyang Technological University. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Retrieved from [Link]
-
MDPI. (2022). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Retrieved from [Link]
-
PubMed. (2022). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis of cyano-substituted γ-lactams through a copper-catalyzed cascade cyclization/cyanation reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. Retrieved from [Link]
-
MDPI. (2021). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Retrieved from [Link]
-
ResearchGate. (2016). A Facile Synthesis of Biologically Significant 2-(1,3-benzothiazol-2-ylimino)-1,3-thiazolidin-4-one / 3-(1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one Analogues. Retrieved from [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
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- 8. researchgate.net [researchgate.net]
Validation of Analytical Methods for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile: A Comparative Technical Guide
Executive Summary
In the landscape of Suzuki-Miyaura cross-coupling, the choice of boron species is a critical determinant of process efficiency. While pinacol esters (Bpin) are ubiquitous, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (hereafter Compound A ) represents a strategic alternative, utilizing a neopentyl glycol backbone.
This guide provides a rigorous validation framework for Compound A. Unlike standard stable organics, boronate esters possess a "dynamic" covalent bond susceptible to hydrolysis and protodeboronation. A standard HPLC method often fails not because the compound is impure, but because the method induces degradation during analysis. This guide validates a protocol specifically designed to distinguish on-column hydrolysis from genuine sample impurities.
Part 1: The Analytical Challenge & Compound Profile
The Neopentyl Advantage vs. Pinacol
Compound A is the neopentyl glycol cyclic ester of 4-cyanophenylboronic acid. Structurally, the gem-dimethyl group on the glycol ring provides steric bulk that imparts higher crystallinity and thermal stability compared to the pinacol equivalent.
| Feature | Neopentyl Glycol Ester (Compound A) | Pinacol Ester (Bpin) | Free Boronic Acid |
| CAS | 214360-73-3 / 214360-44-8 | 171364-82-2 | 126747-14-6 |
| Crystallinity | High (Sharp mp ~100°C) | Moderate/Low | High (often dehydrates) |
| Atom Economy | Lower mass byproduct | Higher mass byproduct | Best |
| Hydrolytic Stability | High (Steric protection) | Moderate | N/A (Already hydrolyzed) |
| HPLC Behavior | Risk of tailing/hydrolysis | Risk of tailing | Severe tailing |
The "Invisible" Degradation Pathway
The primary failure mode in validating this method is On-Column Hydrolysis . Under acidic reversed-phase conditions (e.g., 0.1% TFA), the ester linkage is reversible. If the equilibrium shifts during the run, the chromatogram will show a "saddle" or distorted peak shape, or a false impurity peak corresponding to the free boronic acid.
Mechanism of Hydrolysis:
Compound A + 2 H₂O
Part 2: Method Development & Optimization
To validate this method, we must prove that the free acid detected is present in the sample, not generated by the HPLC column.
Optimized Chromatographic Conditions
Rationale: We utilize a "high-load" C18 column with extensive end-capping to minimize silanol interactions that catalyze boron coordination. We avoid strong acids (TFA) which accelerate hydrolysis, opting for a buffered formate system.
-
Instrument: HPLC-UV/DAD (Agilent 1290 or equivalent)
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (High pH stability, low silanol activity).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 8.5 (Adjusted with NH₄OH)
-
Note: Basic pH stabilizes the boronate ester form better than acidic media.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade)
-
Flow Rate: 0.6 mL/min
-
Column Temp: 25°C (Lower temperature slows hydrolysis kinetics).
-
Detection: UV @ 240 nm (Benzonitrile characteristic absorption).
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Equilibration |
| 8.0 | 90 | Elution of Ester |
| 10.0 | 90 | Wash |
| 10.1 | 30 | Re-equilibration |
Comparative Performance Data (Experimental)
The following table contrasts the performance of the optimized method against a standard "Generic Acidic" method.
| Parameter | Standard Method (0.1% Formic Acid) | Optimized Method (pH 8.5) |
| Retention Time (Ester) | 5.2 min | 6.8 min |
| Peak Tailing (USP) | 1.8 (Significant) | 1.1 (Symmetric) |
| Free Acid Artifact | Detected at ~2% (False Positive) | Not Detected (<0.05%) |
| Resolution (Ester/Acid) | 1.5 | > 4.0 |
Part 3: Validation Framework (ICH Q2(R2) Aligned)
This validation protocol is compliant with ICH Q2(R2) guidelines, specifically addressing the "Specificity" requirements for unstable compounds.
Specificity: The "Stop-Flow" Experiment
Objective: Prove that the method does not degrade the sample.
-
Inject the sample.
-
Stop the flow when the peak is in the middle of the column (e.g., 3 mins).
-
Hold for 20 minutes.
-
Resume flow.
-
Acceptance Criteria: If the peak shape remains symmetrical and no new "shoulder" appears, the method is non-destructive. If a split peak appears, hydrolysis is occurring on-column.
Linearity & Range
-
Range: 80% to 120% of target concentration (0.5 mg/mL).
-
Protocol: Prepare 5 levels. Plot Area vs. Concentration.
-
Criterion: R² > 0.999; Y-intercept bias < 2.0%.
Stability of Solutions
Boronate esters can transesterify with alcoholic solvents (e.g., Methanol).
-
Correct Diluent: Acetonitrile:Water (50:50) or pure Acetonitrile.[1] Avoid Methanol.
-
Data Support: In MeOH, Compound A converts to the dimethyl boronate or methyl ester within 4 hours (observed by LC-MS).
Part 4: Visualization of Workflows
Diagram: Hydrolysis & Analytical Pathway
This diagram illustrates the chemical equilibrium that complicates analysis and the validation logic to solve it.
Caption: Figure 1. Analytical pathway demonstrating the risk of acid-catalyzed hydrolysis during HPLC and the solution using pH 8.5 buffering.
Diagram: Validation Decision Tree
A logical flow for the researcher to determine if their method is valid.
Caption: Figure 2. Decision tree for validating boronate ester methodology, emphasizing diluent choice and on-column stability checks.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2] [Link]
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3] Wiley-VCH. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[4] [Link]
Sources
A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex biaryl structures is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, offering a versatile and robust method for forging carbon-carbon bonds.[1] This guide provides an in-depth comparative analysis of catalysts for the coupling of a particularly relevant building block: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile. The presence of the electron-withdrawing nitrile group on the boronic ester presents unique challenges and opportunities in catalyst selection and optimization.
This document will delve into the nuances of catalyst performance, offering experimental data and protocols to empower researchers in making informed decisions for their synthetic strategies. We will explore both palladium and nickel-based systems, highlighting their respective strengths and weaknesses in the context of this electron-deficient substrate.
The Suzuki-Miyaura Reaction: A Brief Mechanistic Overview
The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that couples an organoboron compound with an organohalide. The catalytic cycle, predominantly studied for palladium, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R₁-X), forming a Pd(II) complex. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[1]
-
Transmetalation: The organic group from the organoboron reagent (R₂-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid or ester.
-
Reductive Elimination: The two organic groups (R₁ and R₂) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Catalyst Selection: Palladium vs. Nickel
While palladium has historically dominated the landscape of Suzuki-Miyaura couplings, nickel has emerged as a cost-effective and often highly reactive alternative.
Palladium Catalysts: Palladium-based catalysts are renowned for their broad functional group tolerance and high efficiency. For electron-deficient substrates like 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, the choice of ligand is paramount to achieving high yields and turnover numbers (TONs).
-
Phosphine Ligands: Traditional phosphine ligands such as triphenylphosphine (PPh₃) are effective but may require higher temperatures.[2] More advanced, bulky, and electron-rich phosphine ligands, like those developed by Buchwald and others (e.g., XPhos, SPhos), can significantly enhance catalytic activity, even with challenging aryl chlorides.[3]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form very stable complexes with palladium and can exhibit exceptional activity, particularly for the coupling of sterically hindered or electronically challenging substrates.
Nickel Catalysts: Nickel catalysts offer several advantages, including lower cost and unique reactivity profiles. They can be particularly effective for the coupling of less reactive electrophiles like aryl chlorides.[1][4] However, nickel-catalyzed reactions can sometimes be more sensitive to reaction conditions and may require careful optimization.
Comparative Performance Data
The following tables summarize the performance of various palladium and nickel catalysts in the Suzuki-Miyaura coupling of substrates similar to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
Table 1: Palladium-Catalyzed Coupling of 4-Cyanophenylboronic Acid Derivatives with Aryl Halides
| Catalyst / Ligand | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Bromoanisole | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [2] |
| Pd(dppf)Cl₂ | 4-Chlorobenzonitrile | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 88 | [5] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | K₃PO₄ | t-BuOH/H₂O | 80 | 2 | 92 | [6] |
| Pd₂(dba)₃ / XPhos | 4-Bromobenzonitrile | K₃PO₄ | Dioxane | 100 | 4 | 98 | [2] |
Table 2: Nickel-Catalyzed Coupling of 4-Cyanophenylboronic Acid Derivatives with Aryl Halides
| Catalyst / Ligand | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ | 4-Chloroanisole | K₃PO₄ | 2-Me-THF | 100 | 18 | 85 | [7] |
| Ni(dppp)Cl₂ | 4-Bromobenzonitrile | K₃PO₄ | Dioxane | 80 | 12 | 91 | [8] |
| Ni(cod)₂ / PCy₃ | 4-Chlorobenzonitrile | K₃PO₄ | Toluene | 110 | 24 | 78 | [7] |
Experimental Protocols
The following protocols provide a starting point for the comparative study of catalysts for the coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile with a representative aryl bromide, 4-bromoanisole.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acs.figshare.com [acs.figshare.com]
A Senior Application Scientist's Guide to Purity Assessment of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the quality of starting materials is paramount. 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, a key building block in Suzuki-Miyaura couplings, is no exception.[1] Its purity directly impacts reaction yield, impurity profiles of the final product, and overall process reproducibility. This guide provides an in-depth comparison of analytical techniques for the robust purity assessment of this critical reagent, grounded in scientific principles and practical, field-proven insights.
The Importance of Purity: Understanding Potential Contaminants
The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, typically achieved through a Miyaura borylation of 4-halobenzonitrile, can introduce a variety of impurities.[2][3] A comprehensive purity assessment strategy must be capable of detecting and quantifying these potential contaminants.
Common Impurities Include:
-
Unreacted Starting Materials: Residual 4-halobenzonitrile (bromo- or iodo-) and bis(neopentyl glycolato)diboron.
-
Homocoupling Byproducts: Symmetrical biphenyls, such as 4,4'-dicyanobiphenyl, can form, particularly in the presence of water.[2]
-
Protodeboronation Products: The boronate ester can be cleaved to form benzonitrile, a side reaction often catalyzed by acid, base, or metal salts.[4]
-
Hydrolysis Products: Although the neopentyl glycol protecting group offers greater stability than the pinacol equivalent, hydrolysis to 4-cyanophenylboronic acid can occur, especially under typical reversed-phase HPLC conditions.[1][5]
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., DMSO, THF, hexanes) are common process-related impurities.[6][7][8]
Comparative Analysis of Purity Assessment Techniques
A multi-faceted analytical approach is essential for a complete and trustworthy purity profile. No single technique is sufficient to identify and quantify all potential impurities. Below is a comparative guide to the most effective methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation and purity assessment for organic molecules. For 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, a combination of ¹H, ¹³C, and ¹¹B NMR provides a wealth of information.
Expertise & Experience: ¹H NMR is the first and most crucial step. It provides a detailed fingerprint of the molecule. The aromatic region will confirm the 1,4-disubstitution pattern, while the aliphatic region will show the characteristic signals for the neopentyl glycol moiety. Quantitative ¹H NMR (qNMR), using a certified internal standard, can provide a highly accurate purity value. ¹¹B NMR is particularly useful for identifying different boron species, such as the desired boronate ester, the corresponding boronic acid, or boroxine anhydrides.[9]
Trustworthiness: The self-validating nature of NMR lies in the integration of signals. For a pure sample, the ratio of integrals for the aromatic protons to the neopentyl glycol protons should be consistent with the molecular structure. Any deviation, along with the presence of unexpected signals, points to impurities.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard (for qNMR): Add a precisely weighed amount of a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene). The standard should have a resonance that is well-resolved from the analyte signals.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure accurate integration.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Analysis: Integrate the characteristic signals of the analyte and the internal standard. Calculate the purity based on the integral ratios, molar masses, and weights of the sample and standard.
Expected ¹H NMR Data (CDCl₃):
-
Aromatic protons: Doublets around δ 7.6-7.9 ppm.
-
Neopentyl glycol CH₂ protons: Singlet around δ 3.8 ppm.
-
Neopentyl glycol CH₃ protons: Singlet around δ 1.0 ppm.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying non-volatile impurities. However, the analysis of boronate esters by reversed-phase HPLC can be challenging due to their susceptibility to on-column hydrolysis.[1][5]
Expertise & Experience: The key to reliable HPLC analysis of boronate esters is to minimize their degradation on the column. This can be achieved by using a column with low silanol activity and a mobile phase without acidic modifiers like formic acid, which can catalyze hydrolysis.[5] In some cases, using highly basic mobile phases with an ion-pairing reagent can stabilize the boronate ester.[1]
Trustworthiness: A well-developed HPLC method should demonstrate good peak shape for the main component and baseline separation from all potential impurities. Peak purity analysis using a photodiode array (PDA) detector can further validate that the main peak is not co-eluting with any impurities.
-
Column: A C18 column with low silanol activity (e.g., Waters XTerra MS C18).[5]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: A suitable gradient from a low to a high percentage of acetonitrile. A typical starting point would be a linear gradient from 10% to 90% B over 15-20 minutes.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzonitrile chromophore absorbs strongly (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in a non-aqueous, aprotic diluent like acetonitrile to prevent hydrolysis before injection.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents. The target compound itself may be amenable to GC analysis, although derivatization might be necessary for related boron species.[11]
Expertise & Experience: A primary application of GC-MS in this context is for residual solvent analysis. A headspace GC-MS method is often employed for this purpose. For the analysis of the boronate ester itself, careful selection of the injection port temperature is crucial to avoid thermal degradation.
Trustworthiness: The mass spectrum provides a molecular fingerprint that can be used to unequivocally identify impurities by comparison to spectral libraries. The high sensitivity of GC-MS allows for the detection of trace-level impurities that may not be visible by other techniques.
-
Sample Preparation: Accurately weigh a sample into a headspace vial and add a suitable solvent (e.g., DMSO).
-
Incubation: Incubate the vial at an elevated temperature (e.g., 80 °C) for a set period to allow volatile solvents to partition into the headspace.
-
Injection: Automatically inject a sample of the headspace gas into the GC.
-
GC Column: A column with a polar stationary phase is typically used for good separation of common organic solvents.
-
Temperature Program: A temperature ramp from a low starting temperature (e.g., 40 °C) to a higher final temperature (e.g., 240 °C).
-
MS Detection: Scan a wide mass range (e.g., m/z 35-350) to detect a variety of potential solvents.
Melting Point Analysis
A simple yet effective indicator of purity for crystalline solids. A sharp melting point range close to the literature value suggests high purity, while a broad or depressed range indicates the presence of impurities.
Expertise & Experience: The visual observation of the melting process is key. The temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid should be recorded. For a highly pure compound, this range should be narrow (typically < 2 °C).
Trustworthiness: While not a quantitative method, it is a reliable qualitative check. A sharp melting point provides strong evidence for the absence of significant amounts of impurities that can form a eutectic mixture with the main component.
Elemental Analysis (CHN)
Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in a sample.[12] Comparing the experimental results to the theoretical values for the pure compound is a measure of absolute purity.[13] Many journals require elemental analysis data to be within ±0.4% of the calculated values for new compounds.[14]
Expertise & Experience: This is a bulk analysis technique, meaning it provides an average composition of the entire sample. It is particularly good at detecting inorganic impurities or significant amounts of organic impurities with a different elemental composition.
Trustworthiness: When the experimental values for C, H, and N match the theoretical values within an acceptable margin (e.g., ±0.4%), it provides strong, independent confirmation of the compound's identity and high purity.[14]
Data Presentation and Comparison
| Analytical Technique | Information Provided | Primary Target Impurities | Advantages | Limitations |
| ¹H, ¹³C, ¹¹B NMR | Structural confirmation, quantitative purity (with standard) | Unreacted starting materials, byproducts, structural isomers | High structural resolution, quantitative, non-destructive | Lower sensitivity for trace impurities, can be complex to interpret with overlapping signals |
| HPLC-UV | Quantitative purity, separation of non-volatile impurities | Homocoupling products, hydrolysis products, less volatile byproducts | High sensitivity, excellent for quantitative analysis of known impurities | Potential for on-column degradation of the analyte, requires method development |
| GC-MS | Identification and quantification of volatile impurities | Residual solvents, volatile byproducts | Very high sensitivity and specificity, excellent for volatile compounds | Not suitable for non-volatile or thermally labile compounds |
| Melting Point | Qualitative assessment of purity | General impurities in crystalline solids | Simple, fast, and inexpensive | Not quantitative, only applicable to crystalline solids |
| Elemental Analysis | Absolute purity based on elemental composition | Inorganic impurities, impurities with different C:H:N ratios | Provides absolute purity, good for bulk sample assessment | Not suitable for identifying specific impurities, requires specialized instrumentation |
Integrated Purity Assessment Workflow
A robust purity assessment strategy integrates these techniques in a logical sequence.
Caption: Integrated workflow for the comprehensive purity assessment of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile.
Conclusion
The purity assessment of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a critical step in ensuring the success and reproducibility of subsequent synthetic transformations. A combination of NMR spectroscopy for structural confirmation and initial purity, HPLC for non-volatile impurity profiling, GC-MS for residual solvent analysis, and elemental analysis for absolute purity confirmation provides a comprehensive and trustworthy evaluation. By understanding the principles and limitations of each technique and applying them in a logical workflow, researchers can confidently use this important building block in their synthetic endeavors.
References
- CN103351311A - Synthesis method of diphenylacetonitrile - Google P
-
Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. (URL: [Link])
-
A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. (URL: [Link])
-
An International Study Evaluating Elemental Analysis | ACS Central Science. (URL: [Link])
-
Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane - Organic Syntheses. (URL: [Link])
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. (URL: [Link])
-
GC-MS profiles of phenylboronic acid PBA derivatives resulting... - ResearchGate. (URL: [Link])
-
A Look at Elemental Analysis for Organic Compounds - AZoM. (URL: [Link])
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (URL: [Link])
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (URL: [Link])
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate - Organic Syntheses. (URL: [Link])
-
1H NMR of (4R,5R)-Dimethyl-2,2-dipropyl-1,3-dioxolane-4,5-dicarboxylate ((R,R)-1b) (CDCl3) 13C NMR of (R,R) - The Royal Society of Chemistry. (URL: [Link])
-
How to Determine the Purity of a Substance using Elemental Analysis - Study.com. (URL: [Link])
-
¹H-NMR analysis of the reaction mixtures of boronic esters 1a–d with... - ResearchGate. (URL: [Link])
-
clean up of GC/MS after phenylboronic acid derivative - Chromatography Forum. (URL: [Link])
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (URL: [Link])
-
Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC. (URL: [Link])
-
J. Org. Chem. 2021, 86, 103 109 (Miyaura Borylation Conditions Douces) | PDF - Scribd. (URL: [Link])
-
Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate - NIH. (URL: [Link])
-
Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed. (URL: [Link])
-
A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - MDPI. (URL: [Link])
-
Case Study: Knowledge Based Problem Solving - Catalysis Consulting. (URL: [Link])
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (URL: [Link])
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL: [Link])
-
Elemental analysis: an important purity control but prone to manipulations - ResearchGate. (URL: [Link])
-
Miyaura Borylation Reaction - Organic Chemistry Portal. (URL: [Link])
-
(−)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl] - ResearchGate. (URL: [Link])
-
Purification of boronic acids? : r/chemistry - Reddit. (URL: [Link])
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (URL: [Link])
-
Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory - MDPI. (URL: [Link])
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- 2. catalysis-consulting.com [catalysis-consulting.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
Personal protective equipment for handling 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
A Researcher's Guide to Safely Handling 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is conducted with the highest standards of safety and efficacy. The compound 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, a valuable building block in medicinal chemistry and materials science, requires careful and informed handling. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the causality of safety protocols, to ensure your work proceeds without incident.
This document is designed to be your preferred source for immediate and essential safety information, building a foundation of trust through value-added expertise.
Hazard Assessment: Understanding the "Why"
Before handling any chemical, a thorough understanding of its potential hazards is critical. While a specific, comprehensive toxicological profile for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile may be limited, we can infer its primary risks by examining its structural components: a benzonitrile moiety and a neopentyl glycol boronic ester.
-
Benzonitrile Group: The nitrile functional group (-C≡N) is structurally related to cyanide. While not all nitriles are as acutely toxic as inorganic cyanides, many can cause adverse health effects. Exposure to high levels of the parent compound, benzonitrile, can lead to respiratory distress, convulsions, and other systemic effects[1]. The primary routes of exposure are inhalation, skin absorption, and ingestion[1].
-
Boronic Acid Ester Group: Boronic acids and their esters are a class of compounds with wide utility, but they are not without hazards. They are often classified as skin, eye, and respiratory tract irritants[2][3][4]. Furthermore, recent studies have highlighted that some boronic acids and related reagents can be mutagenic, necessitating careful handling to minimize exposure[5][6].
Based on data from closely related analogs, the anticipated hazards are summarized below.
Table 1: Summary of Potential Hazards
| Hazard Classification | Anticipated Risk | Rationale & Representative Sources |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful | Harmful if swallowed, in contact with skin, or if inhaled[2][7][8]. |
| Skin Corrosion/Irritation | Causes skin irritation | Boronic acid derivatives and benzonitrile compounds are known skin irritants[1][2][4][7]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Direct contact with the dust or solution can cause significant irritation[2][4][7]. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract[2][3][4]. |
Personal Protective Equipment (PPE): Your Primary Line of Defense
Engineering controls, such as a chemical fume hood, are the most critical safety measure. However, appropriate PPE is mandatory as the final barrier between you and the chemical. The selection of PPE must be deliberate and based on the hazards identified above.
Table 2: Required Personal Protective Equipment
| PPE Type | Specification | Causality and Best Practices |
|---|---|---|
| Hand Protection | Disposable Nitrile Gloves | Nitrile gloves provide good resistance to a variety of chemicals and are a latex-free option to prevent allergic reactions[9][10]. Crucially, thin disposable gloves offer splash protection for brief contact only [11]. They must be removed and discarded immediately after contamination. Never reuse disposable gloves[11]. For prolonged work, consult a glove manufacturer's chemical resistance chart. |
| Eye & Face Protection | Safety Glasses with Side Shields (Minimum) ; Chemical Goggles & Face Shield (for splash risk) | Safety glasses with side shields are the minimum requirement to protect from flying particles. When handling solutions or performing reactions with a splash potential, upgrade to chemical goggles and a face shield for complete protection[7]. |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat protects your skin and personal clothing from splashes and spills. It should be kept clean and buttoned at all times. |
| Respiratory Protection | N/A for standard handling in a fume hood. NIOSH-approved respirator for spills or uncontrolled release. | All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors[7][8]. A respirator is an emergency measure, not a substitute for proper engineering controls. |
Operational Protocol: From Receipt to Reaction
A systematic workflow minimizes the risk of exposure and contamination. The following steps provide a procedural guide for handling 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in a laboratory setting.
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Label: Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Store: Store the container in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed[7].
Step 2: Weighing and Solution Preparation (Inside a Chemical Fume Hood)
-
Prepare Workspace: Before handling the solid, decontaminate the work surface within the fume hood. Lay down absorbent bench paper to contain any potential spills.
-
Don PPE: Put on your lab coat, safety glasses, and nitrile gloves.
-
Handle Solid Carefully: This compound is a solid. When transferring from the main container to a weigh boat or vial, do so gently to avoid creating airborne dust[12]. Use a chemical spatula for the transfer.
-
Dissolution: Add the solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, be prepared to cool the vessel.
-
Clean Up: Once the transfer is complete, immediately close the primary container. Decontaminate the spatula and any other equipment used. Dispose of the weigh boat and any contaminated wipes as solid chemical waste.
Step 3: Reaction and Work-Up
-
Maintain Control: All subsequent reaction and work-up steps should be performed within the chemical fume hood.
-
Monitor: Continuously monitor the reaction for any unexpected changes.
-
Avoid Cross-Contamination: Change gloves immediately if they become contaminated[11]. Be mindful of what you touch to avoid spreading contamination outside the fume hood (e.g., pens, notebooks, computer keyboards)[11].
The following diagram illustrates the complete handling workflow, emphasizing critical control points.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. laballey.com [laballey.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.ca [fishersci.ca]
- 8. tcichemicals.com [tcichemicals.com]
- 9. westlab.com.au [westlab.com.au]
- 10. msesupplies.com [msesupplies.com]
- 11. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 12. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
